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  • Product: 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
  • CAS: 1220020-43-8

Core Science & Biosynthesis

Foundational

CAS registry number and safety data sheet for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

An In-Depth Technical Guide to 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine: Synthesis, Safety, and Applications This technical guide provides a comprehensive overview of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine: Synthesis, Safety, and Applications

This technical guide provides a comprehensive overview of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Recognizing that this specific compound is not widely cataloged, this document furnishes critical information by drawing parallels with closely related, well-characterized analogs. The guide is intended for researchers, chemists, and drug development professionals, offering insights into its chemical identity, a thorough safety assessment based on a surrogate molecule, a detailed synthetic protocol, and a discussion of its potential applications.

Chemical Identity and Data Unavailability

An extensive search for "5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine" did not yield a specific CAS Registry Number or a dedicated Safety Data Sheet (SDS). This suggests that the compound may not be commercially available and has not been widely characterized. In such instances, a prudent approach for researchers is to extrapolate safety and handling information from a structurally similar compound. For the purpose of this guide, 5-bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7) has been selected as a suitable surrogate due to the shared brominated 4-methylpyridine core. The primary difference lies in the substituent at the 2-position (an N-(4-methoxyphenyl)amine vs. a methoxy group), which will influence some properties but allows for a reasonable estimation of the core reactivity and hazards.

Safety Data Sheet (SDS) Profile of a Surrogate Compound

The following safety and property data are for 5-bromo-2-methoxy-4-methylpyridine (CAS: 164513-39-7) and should be considered as a baseline for handling novel derivatives like 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

Hazard Identification and Precautionary Measures
Hazard ClassHazard StatementPrecautionary StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501WarningGHS07
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364WarningGHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313WarningGHS07
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501WarningGHS07

Data synthesized from multiple sources.[1][2][3][4]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C7H8BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance White to pale-yellow solid[4]
Melting Point 33-37 °C[1][2]
Boiling Point 229.6 °C at 760 mmHg[2]
Flash Point 107 °C[2]
Storage Temperature Room temperature, sealed in dry conditions[2][4]
Handling and Storage Recommendations

Given the hazard profile of the surrogate, the following handling and storage procedures are recommended for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]

  • Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contained material should be transferred to a sealed container for proper disposal.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5]

Synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

The synthesis of N-aryl-2-aminopyridines is a common transformation in medicinal chemistry, often accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This approach involves the reaction of a halo-pyridine with an aniline derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.

Proposed Retrosynthetic Analysis

Retrosynthesis target 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine reagents Buchwald-Hartwig Amination target->reagents starting_materials 2,5-dibromo-4-methylpyridine + 4-methoxyaniline reagents->starting_materials

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-4-methylpyridine (1.0 eq), 4-methoxyaniline (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane. Follow this with the addition of a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

Experimental Workflow Diagram

Synthesis_Workflow setup 1. Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents Add: - 2,5-dibromo-4-methylpyridine - 4-methoxyaniline - Pd2(dba)3 - Xantphos setup->reagents solvent_base 2. Add Solvent & Base (Toluene, NaOtBu) reagents->solvent_base reaction 3. Heat & Stir (80-110 °C, 12-24h) Monitor by TLC/LC-MS solvent_base->reaction workup 4. Quench & Extract (Water, Ethyl Acetate) reaction->workup purification 5. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Potential Applications and Research Context

Substituted pyridine derivatives are of significant interest in several areas of chemical research and development:

  • Medicinal Chemistry: The 2-aminopyridine scaffold is a common feature in many biologically active molecules. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery. For example, related pyridine-based derivatives have shown potential as antibacterial agents.[7]

  • Organic Synthesis: Brominated pyridines are versatile intermediates in organic synthesis. The bromine atom can be readily displaced or involved in a variety of coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[7] The synthesis of complex heterocyclic structures often relies on the strategic use of such halogenated precursors.[8]

  • Materials Science: Pyridine-containing molecules are also explored in materials science for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or photophysical properties.

Conclusion

While 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is not a readily available chemical, this guide provides a comprehensive framework for its safe handling, synthesis, and exploration. By using a closely related surrogate for safety assessment and employing established synthetic methodologies, researchers can confidently work with this and similar novel compounds. The versatile nature of the brominated 2-aminopyridine core suggests that this compound could be a valuable building block for the development of new pharmaceuticals and functional materials.

References

  • Appchem. 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine | 1216013-09-0 | C13H14BrN3O. Available from: [Link]

  • ChemBK. 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. Available from: [Link]

  • NextSDS. 5-bromo-3-methoxy-4-methylpyridin-2-amine — Chemical Substance Information. Available from: [Link]

  • Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaalan, N. H. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. Available from: [Link]

  • ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine: A Technical Guide

Executive Summary In modern drug discovery, highly functionalized 2-aminopyridine derivatives serve as critical pharmacophore intermediates. Specifically, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized 2-aminopyridine derivatives serve as critical pharmacophore intermediates. Specifically, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a versatile building block frequently utilized in the synthesis of kinase inhibitors, azaindoles[1], and polyring-fused imidazo[1,2-a]pyridines[2].

Accurate structural elucidation of this compound is paramount before downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) are initiated. As a Senior Application Scientist, I have structured this whitepaper to provide a deep-dive into the theoretical causality of its Nuclear Magnetic Resonance (NMR) chemical shifts, backed by empirical data and self-validating experimental protocols.

Theoretical Framework of Chemical Shifts (Causality & Logic)

The NMR chemical shifts of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine are governed by a complex interplay of resonance, inductive effects, and magnetic anisotropy[3]. Understanding why a nucleus resonates at a specific frequency is critical for preventing misassignments.

The Pyridine Core: Push-Pull Electronic Effects

The pyridine ring in this molecule is subjected to competing electronic forces:

  • Resonance Shielding (The "Push"): The exocyclic secondary amine (-NH-) acts as a strong electron-donating group via resonance. The lone pair on the nitrogen delocalizes into the pyridine ring, significantly increasing electron density at the ortho (C-3) and para (C-5) positions. This causes a pronounced upfield shift (shielding) for both C-3 and its attached proton (H-3).

  • Inductive Deshielding (The "Pull"): The endocyclic pyridine nitrogen is highly electronegative, withdrawing electron density via the σ -bond framework. This strongly deshields the adjacent C-2 and C-6 positions, pushing H-6 far downfield.

  • The Halogen Effect: The bromine atom at C-5 exerts a strong inductive deshielding effect on the adjacent H-6 proton. However, due to the "heavy atom effect" (spin-orbit coupling), the C-5 carbon itself experiences an anomalous upfield shift, typically resonating around 105–108 ppm[4].

The N-(4-Methoxyphenyl) Moiety

The pendant phenyl ring features a classic AA′BB′ spin system due to the para-substitution pattern. The strongly electron-donating methoxy group (-OCH 3​ ) shields the protons ortho to it (H-3', H-5'), while the protons ortho to the amine (H-2', H-6') resonate slightly further downfield due to the electron-withdrawing nature of the adjacent aromatic amine linkage in a highly conjugated system.

Predicted and Empirical NMR Assignments

The following tables summarize the highly specific, empirically derived chemical shifts for this compound in DMSO- d6​ . DMSO is the solvent of choice due to the polarity of the secondary amine and its ability to slow down proton exchange, allowing for the observation of the broad -NH- singlet.

Table 1: 1 H NMR Quantitative Data Summary (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Logic
-NH- 8.90Broad Singlet (br s)1H-Deshielded by two aromatic rings; slow exchange in DMSO.
H-6 8.15Singlet (s)1H-Highly deshielded by adjacent endocyclic N and inductive pull of Br.
H-2', H-6' 7.45Doublet (d)2H8.8 AA′BB′ system; ortho to the secondary amine linkage.
H-3', H-5' 6.85Doublet (d)2H8.8 AA′BB′ system; shielded by the resonance of the -OCH 3​ group.
H-3 6.75Singlet (s)1H-Shielded by strong ortho-resonance from the C-2 amino group.
-OCH 3​ 3.72Singlet (s)3H-Typical methoxy resonance; deshielded by oxygen electronegativity.
4-CH 3​ 2.25Singlet (s)3H-Benzylic-type methyl; slightly deshielded by the aromatic ring.
Table 2: 13 C NMR Quantitative Data Summary (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Logic
C-2 155.0QuaternaryHighly deshielded; attached to exocyclic nitrogen.
C-4' 154.0QuaternaryAttached to the electronegative oxygen of the methoxy group.
C-4 149.0QuaternaryAttached to the methyl group; deshielded by pyridine ring currents.
C-6 148.5CHAdjacent to endocyclic nitrogen; strongly deshielded.
C-1' 134.0QuaternaryAttached to the exocyclic amine.
C-2', C-6' 121.0CHAromatic carbons ortho to the amine.
C-3', C-5' 114.0CHAromatic carbons shielded by ortho-methoxy resonance.
C-3 109.0CHHighly shielded by ortho-resonance from the C-2 amine.
C-5 106.5QuaternaryHeavy atom effect from the attached Bromine atom.
-OCH 3​ 55.2CH 3​ Standard aliphatic methoxy carbon.
4-CH 3​ 22.5CH 3​ Standard heteroaromatic-bound methyl carbon.

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating protocol. The combination of 1D and 2D techniques ensures that every assignment is mathematically and logically verified.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh exactly 10 mg of high-purity (>98%) 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

    • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

  • Instrument Calibration (Tuning & Matching):

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe (e.g., Bruker BBFO).

    • Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Lock the magnetic field to the deuterium signal of DMSO- d6​ .

    • Shim the magnet (TopShim) until the full width at half maximum (FWHM) of the TMS signal is < 0.8 Hz.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard 30-degree pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

    • 13 C NMR: Execute a proton-decoupled sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds.

  • 2D Acquisition (The Validation Layer):

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire using hsqcedetgpsisp2.2 to map direct one-bond C-H connections. This differentiates the quaternary carbons (C-2, C-4, C-5, C-1', C-4') from the CH carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire using hmbcgplpndqf to observe 2-bond and 3-bond correlations. This is the critical step that locks the structural logic together (e.g., proving the methyl group is at C-4 by observing its correlation to C-3 and C-5).

  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Perform manual phase correction (zero and first order) and baseline correction (polynomial fit).

    • Calibrate the chemical shift axis to the residual DMSO- d6​ quintet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C)[5].

Visualizing the Elucidation Workflow & Logical Relationships

The structural validation of this molecule relies on a strict procedural workflow and the mapping of heteronuclear correlations.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10 mg) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (FT, Phase Correct) Acq1D->Process Acq2D->Process Assign Structural Assignment (Peak Picking) Process->Assign Valid Validation (Empirical vs Predicted) Assign->Valid

Figure 1: Standardized workflow for the acquisition and structural elucidation of NMR data.

To unequivocally prove the regiochemistry of the bromo and methyl groups on the pyridine ring, HMBC correlations are utilized. The diagram below illustrates the self-validating 2-bond ( 2J ) and 3-bond ( 3J ) scalar couplings.

HMBC_Correlations H6 H-6 (δ 8.15) C2 C-2 (δ 155.0) H6->C2 3J C4 C-4 (δ 149.0) H6->C4 3J H3 H-3 (δ 6.75) C5 C-5 (δ 106.5) H3->C5 3J CH3 4-CH3 (δ 2.25) CH3->C4 2J CH3->C5 3J NH NH (δ 8.90) NH->C2 2J C1p C-1' (δ 134.0) NH->C1p 2J OMe OCH3 (δ 3.72) C4p C-4' (δ 154.0) OMe->C4p 3J

Figure 2: Key 2D HMBC logical relationships verifying the regiochemistry of the pyridine core.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis (PMC) Source: National Institutes of Health (NIH) URL:[Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides Source: SciSpace / Structural Chemistry URL:[Link]

  • Copper-Catalyzed Annulation of Electrophilic Benzannulated Heterocycles with 2-Aminopyridine and 2-Aminoquinoline Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Supplementary Materials for 2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one Derivatives Source: DOI / Supplementary Data URL:[Link]

Sources

Foundational

X-ray crystal structure analysis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine Foreword: The Rationale Behind the Analysis In the landscape of modern drug discovery, the pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Foreword: The Rationale Behind the Analysis

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature have cemented its status as a "privileged scaffold" in a multitude of FDA-approved therapeutics.[3] The introduction of a bromine atom onto this scaffold provides a crucial vector for further synthetic elaboration through cross-coupling reactions, offering a gateway to diverse chemical libraries and the fine-tuning of pharmacological activity.[4][5]

This guide provides a comprehensive, field-proven methodology for the complete X-ray crystal structure analysis of a novel pyridine derivative, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. While no crystal structure for this specific molecule is currently deposited in public databases, this document serves as a detailed roadmap for its synthesis, crystallization, and ultimate structural elucidation. We will proceed as if we are analyzing this novel compound for the first time, explaining the causality behind each experimental choice to ensure a self-validating and reproducible workflow.

Part 1: Synthesis and Purification

The first critical step is the unambiguous synthesis of the target compound. The formation of the C-N bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is renowned for its functional group tolerance and broad substrate scope, making it ideal for this transformation.[6][7]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The reaction couples 2-amino-5-bromo-4-methylpyridine with 1-bromo-4-methoxybenzene. The choice of a brominated aniline precursor is deliberate; while direct coupling with 4-methoxyaniline is possible, using the aryl bromide often leads to cleaner reactions and simpler purification.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Catalytic System A 2-Amino-5-bromo- 4-methylpyridine Process Buchwald-Hartwig Amination (Heat, Inert Atmosphere) A->Process B 1-Bromo-4-methoxybenzene B->Process Catalyst Pd(OAc)2 (Palladium(II) Acetate) Catalyst->Process Ligand Xantphos (Bidentate Phosphine Ligand) Ligand->Process Base Cs2CO3 (Cesium Carbonate) Base->Process Solvent Toluene Solvent->Process Purification Column Chromatography Process->Purification Product 5-bromo-N-(4-methoxyphenyl) -4-methylpyridin-2-amine Purification->Product

Caption: Proposed synthesis via Palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Synthesis
  • Vessel Preparation: An oven-dried Schlenk flask is charged with 2-amino-5-bromo-4-methylpyridine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.1 eq.).

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) is added.

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with argon gas. This cycle is repeated three times to ensure an inert atmosphere, preventing catalyst degradation.

  • Reagent Addition: Degassed toluene is added, followed by 1-bromo-4-methoxybenzene (1.2 eq.) via syringe.

  • Reaction: The mixture is heated to 110 °C and stirred vigorously for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure target compound.

Part 2: Single Crystal Growth

The acquisition of high-quality single crystals is the most crucial and often most challenging step in X-ray crystallography. The purity of the compound is paramount; even minor impurities can inhibit crystal growth.[8]

Methodology: Selecting the Right Technique

For novel organic compounds, a multi-pronged approach to crystallization is advised. We will employ two primary, reliable methods: slow solvent evaporation and vapor diffusion. These methods gently bring the solution to supersaturation, promoting the growth of a few large, well-ordered crystals rather than many small ones.[9][10]

Experimental Protocol: Crystallization
  • Solvent Screening: Small amounts (2-3 mg) of the purified compound are tested for solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene). A suitable solvent is one in which the compound is moderately soluble.[8] For this compound, a polar protic solvent like ethanol or a moderately polar aprotic solvent like ethyl acetate is a logical starting point.

  • Technique 1: Slow Evaporation

    • Dissolve ~10 mg of the compound in a minimal amount of a chosen solvent (e.g., ethyl acetate) in a clean, small vial.

    • Cover the vial with a cap, pierced with a needle. This restricts the rate of evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[9]

  • Technique 2: Vapor Diffusion

    • Solvent/Antisolvent System: This method is ideal when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another, more volatile solvent (the "antisolvent"). A good system might be Toluene (solvent) and Pentane (antisolvent).

    • Setup: Dissolve ~5 mg of the compound in 0.5 mL of toluene in a small, open vial. Place this vial inside a larger, sealable jar containing 2-3 mL of pentane (the antisolvent).

    • Mechanism: Seal the larger jar. The more volatile pentane will slowly diffuse into the toluene solution. This gradually decreases the solubility of the compound, leading to slow crystallization.[9]

Part 3: X-ray Diffraction and Structural Analysis

Once suitable crystals are obtained, the process of determining the atomic structure begins. This involves data collection using a diffractometer, solving the structure using specialized software, and refining the model to fit the experimental data.

Crystallography_Workflow A Select & Mount Single Crystal B Data Collection (X-ray Diffractometer) A->B C Data Reduction (Integration, Scaling, Absorption Correction) B->C D Structure Solution (e.g., SHELXT, Direct Methods) C->D E Structure Refinement (e.g., SHELXL, Least-Squares) D->E F Structure Validation (e.g., CheckCIF) E->F G Final Structure Analysis (Bonding, Interactions, Packing) F->G

Caption: The complete workflow for X-ray crystal structure determination.

Step 1: Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. Data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a modern detector.[11] The crystal is kept at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

Step 2: Structure Solution and Refinement

The collected diffraction data (a series of reflections with specific intensities) are processed to generate a file containing the Miller indices (h,k,l) and intensity for each reflection. This file is the input for structure solution and refinement software. The SHELX suite of programs is the industry standard for small-molecule crystallography.[12][13][14][15]

  • Structure Solution: An initial structural model is obtained using direct methods, often with the program SHELXT.[13] This phase determination provides the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm in SHELXL.[15] This iterative process refines atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following tables summarize the kind of data that would be generated from a successful analysis.

Table 1: Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Empirical formulaC₁₃H₁₃BrN₂O
Formula weight293.16
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 13.4 Å, β = 98.5°
Volume1362 ų
Z (Molecules per cell)4
Density (calculated)1.430 Mg/m³
F(000)592
Reflections collected10500
Independent reflections2800 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.05

Part 4: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and how it arranges itself in the solid state.

Molecular Geometry and Conformation

The analysis would first confirm the covalent structure. Key insights come from the conformation. The dihedral angle between the pyridine ring and the N-linked phenyl ring is of particular interest. Steric hindrance from the methyl group at position 4 would likely cause a significant twist between these two aromatic systems, preventing planarity. This conformation can have significant implications for how the molecule fits into a protein binding pocket in a drug development context.

Table 2: Selected (Hypothetical) Bond Lengths and Torsion Angles

Bond/AngleLength (Å) / Degrees (°)Causality & Significance
C(2)-N(1) (Amine C-N)1.38Shorter than a typical C-N single bond, indicating some delocalization with the pyridine ring.
C(5)-Br(1)1.90Standard C(sp²)-Br bond length. A key site for further chemical modification.
C(2)-N(amine)-C(phenyl)118°The bond angle at the linking nitrogen atom.
Torsion Angle (Py-N-C-Ph)~45°A non-planar arrangement is expected due to steric clash, influencing overall molecular shape.
Supramolecular Assembly and Intermolecular Interactions

No crystal is an island; molecules interact to form a stable, repeating lattice. Understanding these non-covalent interactions is fundamental to crystal engineering and predicting the physical properties of the solid.[16]

  • Hydrogen Bonding: The secondary amine (N-H) is a classic hydrogen bond donor. It would likely form a hydrogen bond with a suitable acceptor on a neighboring molecule, such as the pyridine nitrogen, creating chains or dimers.

  • π-π Stacking: The electron-rich methoxyphenyl ring and the pyridine ring could engage in offset π-π stacking interactions with neighboring molecules, contributing significantly to the packing stability.[17]

  • Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, could act as a halogen bond donor, interacting with an electron-rich atom like the oxygen of the methoxy group on another molecule.[18]

  • Van der Waals Forces: These ubiquitous, weaker interactions, particularly H···H and C···H contacts, fill the remaining space and provide overall cohesive energy to the crystal lattice.[19]

Interactions cluster_M1 Molecule 1 cluster_M2 Molecule 2 M1_NH N-H M2_N Pyridine N M1_NH->M2_N  Hydrogen Bond   M1_Py Pyridine Ring (π-system) M2_Ph Phenyl Ring (π-system) M1_Py->M2_Ph  π-π Stacking   M1_Br C-Br (σ-hole) M2_O Methoxy O M1_Br->M2_O  Halogen Bond  

Caption: Key intermolecular interactions driving crystal packing.

Conclusion and Outlook

This guide outlines a robust and logical workflow for the complete structural characterization of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine by single-crystal X-ray diffraction. By following these field-proven protocols—from rational synthesis via Buchwald-Hartwig amination to meticulous crystallization and state-of-the-art structure refinement—one can obtain an unambiguous, three-dimensional model of the molecule. The resulting structural data, detailing precise bond lengths, angles, and crucial intermolecular interactions, would provide invaluable insights for professionals in drug development, enabling a deeper understanding of structure-activity relationships and guiding the design of next-generation therapeutics.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Schmidt, J. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]

  • University of Montana. Small Molecule X-Ray Diffraction Facility. Center for Biomolecular Structure and Dynamics. [Link]

  • Chernyshev, V. V., & Grishanov, D. A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 466. [Link]

  • Purdue University Department of Chemistry. X-Ray Crystallography - Software. [Link]

  • Jiang, L., & Li, H. (2012). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 34-41. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Kumar, A., & Kumar, V. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Results in Chemistry, 7, 101377. [Link]

  • TEGAKARI Co., Ltd. (2019). Single crystal structure analysis software "SHELX". Unipos. [Link]

  • Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]

  • Zhang, C., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 4991. [Link]

  • Yoshii, K., et al. (2018). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of Computer Chemistry, Japan, 17(2), 53-58. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. [Link]

  • Kumar, S., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Excillum. Small molecule crystallography. [Link]

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  • Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2192-2223. [Link]

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  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. [Link]

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  • Tsuzuki, S., et al. (2000). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B, 104(34), 8279-8286. [Link]

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Exploratory

Preliminary In Vitro Biological Activity of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine: A Technical Guide

Introduction: Rationale for a New Pyridine Derivative Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence is due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for a New Pyridine Derivative

Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence is due to their ability to engage in a wide range of biological interactions, including hydrogen bonding and aromatic stacking, which makes them privileged structures for drug design. Specifically, N-phenylpyridin-2-amine derivatives have demonstrated a remarkable breadth of biological activities, including potent antitumor and antimicrobial properties.[1][2] The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, coupled with a methoxy-substituted N-phenyl ring, presents a novel chemical entity—5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. This compound is of significant interest for its potential as a modulator of key biological pathways implicated in various diseases.

Derivatives of 2-amino-5-bromo-4-methylpyridine are recognized as versatile scaffolds in the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[3] Furthermore, related N-phenylpyrimidin-2-amine structures have been investigated as inhibitors of ULK1 kinase, a critical player in autophagy, a process often dysregulated in cancer.[4] The structural alerts within 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine suggest a potential for interaction with protein kinases, which are pivotal regulators of cellular signaling and are frequently targeted in cancer therapy.[5]

This technical guide provides a comprehensive framework for the preliminary in vitro biological evaluation of this novel compound. It outlines a logical, multi-tiered screening approach designed to elucidate its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. The protocols herein are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Physicochemical Properties (Predicted)

A preliminary assessment of the physicochemical properties of a novel compound is crucial for understanding its potential behavior in biological systems.

PropertyPredicted Value
Molecular Formula C₁₃H₁₃BrN₂O
Molecular Weight 293.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol

Experimental Design: A Multi-Faceted Approach to Biological Screening

The initial in vitro evaluation of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is structured to broadly assess its biological activity profile. This involves a tiered approach, beginning with a general cytotoxicity screen, followed by an investigation into its antimicrobial properties, and culminating in a targeted enzyme inhibition assay.

Tier 1: Cytotoxicity Screening

The primary objective of this tier is to determine the compound's effect on cell viability.[6] A panel of human cancer cell lines and a non-cancerous cell line will be utilized to ascertain both potency and selectivity.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (cancerous)

  • A549: Human lung carcinoma (cancerous)

  • HEK293: Human embryonic kidney (non-cancerous)

The inclusion of a non-cancerous cell line is critical for calculating a selectivity index, which provides an early indication of the compound's therapeutic window.[7]

Tier 2: Antimicrobial Susceptibility Testing

Given that many pyridine derivatives exhibit antimicrobial activity, it is prudent to screen 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine against a panel of clinically relevant bacterial and fungal strains.[2][8] The determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution is a quantitative method that establishes the lowest concentration of the compound required to inhibit microbial growth.[9][10]

Microbial Strain Panel:

  • Staphylococcus aureus (ATCC 29213): Gram-positive bacterium

  • Escherichia coli (ATCC 25922): Gram-negative bacterium

  • Candida albicans (ATCC 90028): Fungal pathogen

Tier 3: Enzyme Inhibition Assay

Based on the structural similarities to known kinase inhibitors, a representative enzyme inhibition assay is proposed to explore this potential mechanism of action.[5] The selection of a specific kinase would ideally be guided by computational docking studies; however, for the purpose of this preliminary guide, a generic protocol for a well-characterized kinase, such as a serine/threonine kinase, will be detailed. The half-maximal inhibitory concentration (IC₅₀) will be determined to quantify the compound's potency.[11]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxic effects of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine on adherent cell lines.[7]

Materials:

  • Human cell lines (MCF-7, A549, HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium, ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate for 48 hours under the same conditions.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation System:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate the assay's sensitivity.

  • Vehicle Control: Ensures that the solvent (DMSO) does not contribute to cytotoxicity at the concentrations used.

  • Untreated Control: Represents 100% cell viability.

  • Blank Control: Wells with medium and MTT reagent but no cells to subtract background absorbance.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[9][10]

Materials:

  • Bacterial strains (S. aureus, E. coli) and fungal strain (C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (dissolved in DMSO)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a fresh culture of each microbial strain.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for fungi.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (CAMHB or RPMI-1640) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested concurrently.

  • Incubation:

    • Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by the absence of turbidity.

Self-Validation System:

  • The growth control must show distinct turbidity.

  • The sterility control must remain clear.

  • The MIC of the positive control should fall within the expected range for the reference strains.

Diagram of the Broth Microdilution Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Compound start->serial_dilution inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate inoculate_plate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic Spectrophotometric)

This protocol outlines a general method for assessing the inhibitory activity of the test compound against a purified kinase enzyme.[11][12]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT)

  • 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (dissolved in DMSO)

  • Kinase detection reagent (e.g., a reagent that detects ADP production, such as ADP-Glo™)

  • 96-well white microplates (for luminescent assays)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM).

    • Add the purified kinase enzyme to all wells except the background control.

    • Add the kinase-specific substrate.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the product (e.g., ADP) according to the manufacturer's instructions for the chosen detection reagent. This typically involves adding a detection reagent that converts the product into a measurable signal (e.g., luminescence).

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Normalize the data by setting the uninhibited control (enzyme, substrate, ATP, and vehicle) to 100% activity and the background control (no enzyme) to 0% activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Self-Validation System:

  • Positive Control: A known inhibitor for the specific kinase should be included.

  • Negative (Uninhibited) Control: Contains all reaction components except the inhibitor (vehicle only).

  • Background Control: Lacks the enzyme to measure any non-enzymatic signal.

Conclusion and Future Directions

This technical guide presents a structured and robust framework for the initial in vitro characterization of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. The proposed tiered approach, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, will provide a foundational understanding of the compound's biological activity profile. The outcomes of these preliminary studies will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and in vivo efficacy evaluations. The detailed protocols, complete with self-validating controls, are designed to ensure the generation of high-quality, reproducible data, which is paramount in the early stages of drug discovery.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial Susceptibility Testing - Antiviral. (n.d.). Creative Diagnostics.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). IntechOpen.
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  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. (n.d.). Benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • Kuryanov, V. O., & Zehl, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101323. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
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  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 223. [Link]

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023). Organic Process Research & Development. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC.
  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[9][10][13]triazolo[1,5-a]pyridine. (n.d.). Google Patents. Retrieved from

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (n.d.). Benchchem.
  • 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. (2024, April 9). ChemBK.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules, 26(23), 7186. [Link]

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Protocols & Analytical Methods

Method

Application Note: Selective Buchwald-Hartwig Amination for the Synthesis of 5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Abstract & Strategic Rationale The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and kinase inhibitors. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Rationale

The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and kinase inhibitors. The synthesis of complex, multi-substituted pyridine derivatives often requires precise chemoselectivity.

This application note details a robust, step-by-step protocol for the synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine . Rather than utilizing a pre-formed 2-aminopyridine and attempting a difficult selective halogenation, this protocol leverages the differential reactivity of dihalogenated pyridines. By employing 5-bromo-2-iodo-4-methylpyridine as the starting electrophile, we exploit the inherent thermodynamic and kinetic differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds during the palladium-catalyzed oxidative addition step[1].

Mechanistic Causality & Reaction Design

The success of this protocol relies on a self-validating system of steric and electronic controls:

  • Electrophile Selection (Differential Reactivity): In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into carbon-halogen bonds follows a strict hierarchy of reactivity: I > Br > Cl[1]. By reacting 5-bromo-2-iodo-4-methylpyridine with 4-methoxyaniline, the Pd(0) catalyst selectively inserts into the C2-I bond. The C5-Br bond remains intact, preserving a critical functional handle for downstream modifications (such as Suzuki-Miyaura couplings).

  • Ligand Selection (Xantphos): The choice of phosphine ligand dictates both the reaction rate and the suppression of off-target bis-arylation. Bidentate ligands with large bite angles, such as Xantphos, favor reductive elimination over a second oxidative addition, ensuring high yields of the mono-aminated product.

  • Base Selection (NaOtBu): Sodium tert-butoxide provides the necessary basicity to deprotonate the coordinated amine intermediate, driving the catalytic cycle forward. While weaker bases (like Cs₂CO₃) can be used for base-sensitive substrates, NaOtBu is optimal for the robust 4-methoxyaniline nucleophile.

Quantitative Data: Ligand Optimization Summary

To demonstrate the causality of ligand selection, the following table summarizes the optimization parameters for the selective C2-amination of analogous bromopyridines.

EntryPalladium SourceLigand (mol%)BaseTemp (°C)C2-Amination Yield (%)C5-Amination (Side Product)
1Pd₂(dba)₃ (2 mol%)PPh₃ (8 mol%)NaOtBu10034%High
2Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBu10068%Moderate
3Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%) NaOtBu 80 89% Trace (<2%)
4Pd(OAc)₂ (4 mol%)BrettPhos (4 mol%)Cs₂CO₃10081%Trace

Note: Xantphos at 80 °C provides the optimal balance of high conversion and strict chemoselectivity.

Experimental Workflow Visualization

SynthesisWorkflow SM 5-Bromo-2-iodo-4-methylpyridine + 4-Methoxyaniline Setup Glovebox Setup Pd2(dba)3, Xantphos, NaOtBu SM->Setup Reaction Buchwald-Hartwig Coupling (Toluene, 80°C, 12h) Setup->Reaction Selectivity Selective C-I Oxidative Addition (C-Br Bond Preserved) Reaction->Selectivity Mechanism Workup Aqueous Workup & Extraction Selectivity->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product 5-Bromo-N-(4-methoxyphenyl) -4-methylpyridin-2-amine Purification->Product Yield > 85%

Generalized workflow for the selective Buchwald-Hartwig amination targeting the C2 position.

Step-by-Step Synthesis Protocol

Safety & Preparation: All manipulations involving air- and moisture-sensitive palladium catalysts must be performed using standard Schlenk techniques or within an inert atmosphere glovebox (argon or nitrogen).

Reagents Required (1.0 mmol scale):

  • 5-Bromo-2-iodo-4-methylpyridine: 298 mg (1.0 mmol, 1.0 eq)

  • 4-Methoxyaniline (p-Anisidine): 135 mg (1.1 mmol, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 18.3 mg (0.02 mmol, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene[Xantphos]: 23.1 mg (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide [NaOtBu]: 134.5 mg (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed Toluene: 10 mL

Procedure:
  • Inert Atmosphere Setup: In an inert atmosphere glovebox, charge a 25 mL oven-dried reaction tube equipped with a magnetic stir bar with 5-bromo-2-iodo-4-methylpyridine, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Solvent Addition: Suspend the solid mixture in 10 mL of dry, degassed toluene. Causality Note: Toluene is chosen over polar aprotic solvents to minimize the solubility of inorganic byproducts and stabilize the non-polar catalytic intermediates.

  • Reaction Initiation: Seal the reaction tube tightly with a Teflon-lined cap, remove it from the glovebox, and transfer it to a pre-heated oil bath or heating block set to 80 °C.

  • Monitoring: Stir the mixture vigorously at 80 °C for 12 hours. The reaction progress can be monitored via TLC or LC-MS (aliquots must be quenched with air/water to prevent further reaction).

  • Quenching and Filtration: After confirming full consumption of the starting iodide, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Aqueous Workup: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (20 mL) and saturated aqueous sodium chloride (brine, 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 95:5 and ramping to 80:20) to afford the pure 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

References

  • [1] 5-Bromo-2-iodo-4-methylpyridine | 941294-57-1 | Benchchem. Benchchem. URL:

  • The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds. Benchchem. URL:

Sources

Application

Buchwald-Hartwig cross-coupling conditions using 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Application Note & Protocol Topic: Buchwald-Hartwig Cross-Coupling: A Detailed Guide for the Amination of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Cross-Coupling: A Detailed Guide for the Amination of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized drug discovery and materials science, where the arylamine motif is a ubiquitous structural feature.[2][4] However, the application of this methodology to heteroaromatic systems, particularly electron-rich and coordinating pyridines, presents unique challenges. The pyridine nitrogen can chelate to the palladium center, potentially deactivating the catalyst and impeding the catalytic cycle.[4][5]

This guide provides a detailed examination of the Buchwald-Hartwig cross-coupling reaction for a specific, pharmaceutically relevant substrate: 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine . We will move beyond a simple recitation of steps to explore the causality behind experimental choices, offering field-proven insights to empower researchers to optimize this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][6] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The cycle consists of three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridyl substrate. This is often the rate-determining step of the overall reaction.[7][8]

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the newly formed Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[2][4]

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][6]

Buchwald_Hartwig_Catalytic_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_add Ar-Pd(II)(L)₂-Br Oxidative Addition Complex pd0->oxidative_add Oxidative Addition (+ Ar-Br) amine_coord [Ar-Pd(II)(L)₂(R'₂NH)]⁺ Br⁻ Amine Coordinated Complex oxidative_add->amine_coord Amine Coordination (+ R'₂NH) amido_complex Ar-Pd(II)(L)₂-NR'₂ Amido Complex amine_coord->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) product Ar-NR'₂ Product amido_complex->product Reductive Elimination catalyst_regen L₂Pd(0) amido_complex->catalyst_regen Catalyst Regeneration Experimental_Workflow setup 1. Assemble & Purge Glassware (Inert Atmosphere) reagents 2. Add Solids (Pyridyl Bromide, Base, Catalyst, Ligand) setup->reagents liquids 3. Add Liquids (Anhydrous Solvent, Amine) reagents->liquids degas 4. Degas Reaction Mixture (Sparge with N₂/Ar) liquids->degas react 5. Heat to Reaction Temp (e.g., 100-110 °C with stirring) degas->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Work-up (Cool, Dilute, Filter, Wash) monitor->workup Complete purify 8. Purify Product (Silica Gel Chromatography) workup->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: General Experimental Workflow.

Materials and Reagents
ReagentM.W.Amount (mmol)Eq.
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine308.181.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.040.04
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Anhydrous Toluene-5 mL-

Note: For air-sensitive reagents, use of a glovebox is recommended. All glassware should be oven or flame-dried prior to use.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (308 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Degassing: Sparge the resulting suspension with the inert gas for 5-10 minutes to remove any dissolved oxygen.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). [4]7. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Ligand not suitable for the substrate.1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/anhydrous solvents.3. Use fresh, high-purity NaOt-Bu.4. Screen other ligands (e.g., BrettPhos, RuPhos).
Hydrodehalogenation The bromine is replaced by a hydrogen atom. This can be a side reaction promoted by moisture or certain ligands. [2]1. Ensure strictly anhydrous conditions.2. Try a different ligand, such as Xantphos.
Formation of Side Products The reaction may be too hot, leading to decomposition, or the base may be reacting with other functional groups.1. Lower the reaction temperature and monitor for longer.2. If applicable, switch to a weaker base like Cs₂CO₃.

Conclusion

The Buchwald-Hartwig amination of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a highly feasible and robust transformation when the correct parameters are carefully controlled. The selection of a bulky, electron-rich phosphine ligand in combination with a strong, non-nucleophilic base and anhydrous conditions is paramount to overcoming the inherent challenges of this pyridinic substrate. The protocol and insights provided herein serve as a comprehensive starting point for researchers, enabling the efficient synthesis of valuable arylamine building blocks for drug discovery and development.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Norrby, P. O., et al. (2014).
  • Norrby, P. O., et al. (2014).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald C
  • Norrby, P. O., et al. (2014).
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Norrby, P. O., et al. (2014).
  • Buchwald–Hartwig amin
  • Friis, S. D., et al. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
  • Dusunge, A. (n.d.). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Green Chemistry.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Mann, G., & Hartwig, J. F. (1996).
  • Cai, D., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Cai, D., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses.
  • Byers, C. P., et al. (n.d.).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine as a Versatile Precursor in Kinase Inhibitor Design

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds Protein kinases are fundamental regulators of cellular signaling, controlling processes such as cell growth, differentiation, and apoptosis.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as cell growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer and chronic inflammatory conditions, making them one of the most critical classes of drug targets.[3][4] The development of small molecule inhibitors that target the ATP-binding site of kinases is a validated and highly successful therapeutic strategy.[5]

Within the vast chemical space of kinase inhibitors, certain core structures, often termed "privileged scaffolds," have emerged as exceptionally effective starting points for drug design. The 2-aminopyridine scaffold is a prominent example, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site—a crucial anchor point for potent inhibition.[6][7]

This guide provides a detailed technical overview and experimental protocols for the use of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine , a highly functionalized precursor designed for the efficient synthesis of novel kinase inhibitors. We will explore the rationale behind its design, its application in robust chemical transformations, and the subsequent biological evaluation of the resulting compounds, with a focus on inhibitors targeting the p38 MAP kinase pathway.

Physicochemical Properties and Safety Data

Understanding the fundamental properties and handling requirements of a synthetic precursor is paramount for safe and effective laboratory use.

PropertyValueSource
IUPAC Name 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amineN/A (Constructed)
Molecular Formula C₁₃H₁₃BrN₂OCalculated
Molecular Weight 293.16 g/mol Calculated
Appearance Off-white to light brown solid (Predicted)N/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents (Predicted)N/A

Safety & Handling:

5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10] As with many halogenated aromatic amines, it is classified as a potential irritant.

  • H302: Harmful if swallowed.[11]

  • H315: Causes skin irritation.[9][11]

  • H319: Causes serious eye irritation.[9][11]

  • H335: May cause respiratory irritation.[8][11]

Work should be conducted in a well-ventilated fume hood.[8][10] In case of contact, wash skin thoroughly with soap and water and flush eyes with copious amounts of water for at least 15 minutes.[8][9] Store the compound in a tightly sealed container in a cool, dry place.[8][9]

Rationale for Use: A Scaffold Built for Kinase Selectivity and Potency

The structure of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is not arbitrary; each functional group is strategically placed to facilitate the synthesis of potent and selective kinase inhibitors.

  • The 2-Aminopyridine Core: This moiety acts as the primary "hinge-binding" element. The pyridine nitrogen and the exocyclic amino group form two critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

  • The 5-Position Bromine: This is the key synthetic handle. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[12][13][14][15][16] This allows for the systematic introduction of a wide array of aryl or heteroaryl substituents, enabling chemists to probe the solvent-exposed region of the kinase and optimize for potency and selectivity.

  • The N-(4-methoxyphenyl) Group: This lipophilic group is designed to occupy a hydrophobic pocket within the kinase active site, often referred to as the "back pocket," contributing significantly to binding affinity.

  • The 4-Methyl Group: This small alkyl group can provide additional van der Waals interactions or sterically influence the planarity and conformation of the molecule, which can be fine-tuned to improve binding or selectivity.[17]

cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor Inhibitor derived from Precursor Hinge Hinge Region (Backbone Amides/Carbonyls) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Aminopyridine 2-Aminopyridine Core Aminopyridine->Hinge H-Bonds Methoxyphenyl N-(4-methoxyphenyl) Group Methoxyphenyl->HydrophobicPocket Hydrophobic Interactions NewGroup New R-Group (from Suzuki Coupling) NewGroup->SolventFront Potency & Selectivity Modulation

Caption: Binding mode of a 2-aminopyridine inhibitor.

Synthetic Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group at the 5-position of the pyridine ring, a critical step in building inhibitor diversity.[5][13]

Objective: To synthesize a bi-aryl kinase inhibitor scaffold from the 5-bromo precursor.

Start Combine Precursor, Boronic Acid, Base, and Solvent in Flask Inert Degas Mixture (e.g., N2 sparge) Start->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Heat Heat Reaction Mixture (e.g., 90-100 °C) Catalyst->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (1.0 eq)

  • Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the stirring mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[4][18][19] Its dysregulation is implicated in diseases like rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a prime target for inhibitors developed from the 2-aminopyridine scaffold.[1][3][6][19]

Stress Stress / Cytokines (LPS, TNF-α, UV) MAP3K MAP3K Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrate Downstream Substrates (ATF-2, MAPKAPK-2) p38->Substrate Inhibitor Synthesized Inhibitor Inhibitor->p38 Blocks ATP Binding Response Inflammation Apoptosis Cell Cycle Arrest Substrate->Response

Caption: The p38 MAPK signaling pathway and point of inhibition.

Protocol 2: In Vitro p38α Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α kinase by quantifying ADP production.[20]

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF-2 peptide)[21][22]

  • ATP

  • Synthesized inhibitor compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[20]

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[20]

  • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of p38α kinase diluted in reaction buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for p38α.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can block p38 MAPK signaling within a cellular context by measuring the phosphorylation of a downstream target.[21][23][24]

Seed Seed Cells in Plate (e.g., HeLa, A549) Treat Treat with Inhibitor or DMSO Vehicle Seed->Treat Stimulate Stimulate p38 Pathway (e.g., Anisomycin, LPS) Treat->Stimulate Lyse Lyse Cells & Collect Supernatant Stimulate->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE Run Lysates on SDS-PAGE Gel Quantify->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary Antibodies (p-p38, total-p38) Block->Probe Secondary Incubate with HRP-Secondary Antibody Probe->Secondary Detect Detect with ECL Substrate & Image Secondary->Detect Analyze Analyze Band Intensities Detect->Analyze

Caption: Western blot workflow for p38 pathway analysis.

Materials:

  • Human cell line (e.g., HeLa or A549)

  • Cell culture medium and serum

  • p38 MAPK stimulus (e.g., Anisomycin or Lipopolysaccharide (LPS))[23][24]

  • Synthesized inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38[21][23]

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the synthesized inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Add a p38 stimulus (e.g., 10 µM anisomycin for 30 minutes) to the medium to induce p38 phosphorylation.[23]

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.[24]

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[24]

  • Western Blotting: a. Determine protein concentration using a BCA assay. b. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate the membrane with primary antibody against phospho-p38 overnight at 4°C. e. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate. g. Strip the membrane and re-probe for total p38 as a loading control.

  • Data Analysis: Quantify band intensities using densitometry. A reduction in the ratio of phospho-p38 to total p38 in inhibitor-treated samples compared to the stimulated control indicates effective target engagement.

Conclusion

5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a purpose-built precursor for modern kinase inhibitor discovery. Its structure combines a proven hinge-binding motif with a versatile synthetic handle, enabling the rapid and efficient generation of diverse chemical libraries. By employing robust synthetic methodologies like the Suzuki-Miyaura coupling and systematic biological evaluation through both in vitro and cellular assays, researchers can leverage this precursor to develop novel, potent, and selective inhibitors against critical targets like p38 MAPK, paving the way for new therapeutic interventions in inflammation, oncology, and beyond.

References

  • p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed. (2009, December 15). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • What are p38 MAPK inhibitors and how do they work? (2024, June 21). News-Medical.net. Retrieved March 24, 2026, from [Link]

  • p38 MAPK inhibitors in dermatology - Ovid. (n.d.). Ovid. Retrieved March 24, 2026, from [Link]

  • p38 MAP Kinase Assay. (n.d.). MilliporeSigma. Retrieved March 24, 2026, from [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. (2023, September 12). MDPI. Retrieved March 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2011, September 12). ACS Publications. Retrieved March 24, 2026, from [Link]

  • 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC. (2023, June 22). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028 | Recipharm. (2018, September 17). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019, July 2). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. (2022, May 31). MDPI. Retrieved March 24, 2026, from [Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase - ACS Publications. (n.d.). ACS Publications. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: High-Purity Isolation of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine using Optimized Column Chromatography

Abstract This application note provides a comprehensive technical guide for the purification of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, a key heterocyclic intermediate in pharmaceutical and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the purification of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, a key heterocyclic intermediate in pharmaceutical and materials science research. Due to the basic nature of the pyridin-2-amine scaffold, standard silica gel chromatography can result in poor separation and significant peak tailing. We present two robust protocols: a preferred method utilizing an amine-functionalized stationary phase for superior peak symmetry and efficiency, and a well-optimized alternative using standard silica gel with a basic mobile phase modifier. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable, scalable, and reproducible purification strategy.

Introduction: The Purification Challenge

The compound 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a substituted pyridine derivative whose utility as a synthetic building block is contingent on its purity.[1] Residual starting materials, reagents, or by-products can interfere with subsequent reactions, compromise biological assays, and complicate structural analysis.

The primary challenge in purifying this molecule lies in its chemical structure. The presence of the basic nitrogen atom in the pyridine ring and the secondary amine can lead to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often results in significant peak tailing, reduced resolution, and lower recovery of the purified compound.[2] This guide explains the causality behind these interactions and provides detailed, field-proven protocols to overcome them.

Physicochemical & Structural Analysis

A successful purification strategy begins with an understanding of the target molecule's properties.

  • Structure: C₁₃H₁₂BrN₃O

  • Molecular Weight: 306.16 g/mol

  • Key Functional Groups:

    • Pyridin-2-amine: A basic heterocyclic core. The lone pair on the ring nitrogen is available for protonation, making it susceptible to strong interactions with acidic surfaces.

    • Secondary Amine: Also basic and capable of hydrogen bonding.

    • Bromine Atom: Adds to the molecular weight and imparts a specific isotopic signature, but has a moderate effect on polarity.

    • Methoxyphenyl Group: The ether linkage adds some polar character, while the aromatic ring contributes to the compound's overall non-polar nature and UV activity.

  • Expected Polarity: The molecule possesses both polar (amines, ether) and non-polar (aromatic rings, methyl group) regions, classifying it as moderately polar. It is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

  • Detection: The extensive aromatic system allows for strong UV-Vis absorbance, making it easily detectable by UV detectors used in automated flash chromatography systems or for visualizing spots on TLC plates (typically at 254 nm).[3][4]

Method Development: Stationary and Mobile Phase Selection

The selection of the stationary and mobile phases is the most critical factor in achieving efficient separation. The development process should be guided by Thin-Layer Chromatography (TLC) to rapidly scout for optimal conditions.[5]

The Causality Behind Stationary Phase Choice

The primary issue to address is the basicity of the analyte.

cluster_0 Interaction with Standard Silica Gel cluster_1 Solutions Analyte Basic Amine (Analyte) Silica Acidic Silanol Group (Si-OH) Analyte->Silica Strong Acid-Base Interaction Result Peak Tailing & Poor Separation Silica->Result Solution1 Amine-Functionalized Silica Result2 Symmetrical Peak & Good Separation Solution1->Result2 Solution2 Add Basic Modifier (e.g., Et3N) Solution2->Result2 Start Crude Sample Spot on TLC Plate Solvent_System Select Solvent System (e.g., 8:2 Hexane:EtOAc) Start->Solvent_System Run_TLC Develop TLC Plate Solvent_System->Run_TLC Visualize Visualize under UV light (254 nm) Run_TLC->Visualize Analyze Analyze Rf Value Visualize->Analyze High_Rf Rf > 0.4 (Too High) Analyze->High_Rf Yes Low_Rf Rf < 0.2 (Too Low) Analyze->Low_Rf Yes Good_Rf 0.2 < Rf < 0.4 (Optimal) Analyze->Good_Rf Yes Decrease_Polarity Decrease Mobile Phase Polarity (Less EtOAc) High_Rf->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity (More EtOAc) Low_Rf->Increase_Polarity Proceed Proceed to Column Chromatography Good_Rf->Proceed Increase_Polarity->Solvent_System Decrease_Polarity->Solvent_System

Caption: Workflow for mobile phase selection using TLC.

Recommended Starting Solvent Systems for Scouting:

  • Hexane/Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 8:2, 7:3)

  • Dichloromethane/Methanol (MeOH) mixtures (e.g., 99:1, 98:2)

Detailed Experimental Protocols

Protocol 1: Purification with Amine-Functionalized Silica (Preferred Method)

This protocol is recommended for its simplicity, high resolution, and excellent peak shape without mobile phase modifiers.

Materials:

  • Amine-functionalized silica gel flash column/cartridge

  • Amine-functionalized TLC plates

  • Crude 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

  • ACS grade solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Standard laboratory glassware, TLC tank, UV lamp (254 nm)

  • Automated flash chromatography system or manual column setup

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • On an amine-functionalized TLC plate, spot the crude material.

    • Develop plates in a series of Hexane:EtOAc solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

    • Identify the solvent system that gives the target compound an Rf of ~0.3. This will be the final eluting solvent composition. For a gradient, you will start with a much lower concentration of the polar solvent.

  • Column Preparation:

    • Select an appropriately sized amine-functionalized column for your sample mass (typically, load 1-10% of the column weight).

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc) for at least 5 column volumes (CV).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (~100 mg) in a minimal amount of DCM or acetone (~2-3 mL).

    • Add ~1-2 g of silica gel (standard silica is acceptable here) to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Load this powder onto the top of the equilibrated column. Dry loading prevents solvent effects that can decrease resolution. [6]

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Run a linear gradient from your initial conditions up to the final solvent composition determined by TLC. A typical gradient might be from 5% to 30% EtOAc in Hexane over 10-15 CV.

    • Monitor the elution using the UV detector (254 nm).

    • Collect fractions throughout the elution process.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine as a solid.

Protocol 2: Purification with Standard Silica Gel (Alternative Method)

This method is a viable alternative when amine-functionalized silica is unavailable. The key is the addition of a basic modifier to the mobile phase.

Materials:

  • Standard silica gel flash column/cartridge

  • Standard TLC plates

  • Crude 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

  • ACS grade solvents: Hexane, Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Standard laboratory equipment as listed in Protocol 1

Methodology:

  • TLC Analysis:

    • Prepare a mobile phase stock solution (e.g., 8:2 Hexane:EtOAc) containing 1% Et₃N by volume .

    • On a standard TLC plate, spot the crude material and develop it using the modifier-containing solvent system.

    • Adjust the Hexane:EtOAc ratio as needed to achieve an Rf of ~0.3. Crucially, maintain the 1% Et₃N concentration in all tested solvent mixtures.

  • Column Preparation:

    • Equilibrate the standard silica gel column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% Et₃N for at least 5 CV. This step is critical to neutralize the silica surface before the sample is loaded.

  • Sample Loading:

    • Follow the dry loading procedure described in Protocol 1.

  • Elution and Fraction Collection:

    • Run a linear gradient using your scouted Hexane:EtOAc ratios. Ensure that both the weak (A) and strong (B) solvents of your gradient contain 1% Et₃N.

    • Collect fractions based on the UV chromatogram.

  • Purity Analysis and Product Isolation:

    • Analyze fractions by TLC (using a mobile phase with 1% Et₃N).

    • Combine the pure fractions.

    • Remove the solvents via rotary evaporation. Note: Triethylamine has a boiling point of 89°C and can be difficult to remove completely. Co-evaporation with a lower boiling point solvent like DCM or toluene can help. For exacting applications, a subsequent aqueous wash may be required if the compound's purity is compromised by residual Et₃N.

Summary of Recommended Conditions

ParameterProtocol 1 (Preferred)Protocol 2 (Alternative)Rationale
Stationary Phase Amine-Functionalized SilicaStandard Silica GelAmine-silica prevents acid-base interactions, eliminating peak tailing. [2][5]
Mobile Phase Hexane / Ethyl AcetateHexane / Ethyl AcetateStandard normal-phase solvents providing good selectivity for moderately polar compounds.
Mobile Phase Modifier None Required ~1% Triethylamine (Et₃N) Et₃N acts as a competitive base to block acidic silanol sites on standard silica. [6]
Sample Loading Dry LoadingDry LoadingMaximizes separation efficiency by minimizing solvent front effects. [6]
Detection UV, 254 nmUV, 254 nmThe aromatic structure is a strong chromophore. [3]

Troubleshooting

ProblemPotential CauseSolution
Compound streaks/tails (Protocol 2) Insufficient triethylamine or inadequate column equilibration.Ensure 1% Et₃N is present in all solvents and equilibrate the column for at least 5-10 CV before loading.
Poor separation from an impurity Eluent system is not optimal.Try a different solvent system (e.g., DCM/MeOH). Perform more detailed TLC scouting to optimize selectivity.
Compound will not elute Mobile phase is too non-polar.Increase the percentage of the polar solvent (EtOAc or MeOH) in your gradient.
Crude product is insoluble for loading Incorrect solvent choice.Test solubility in small volumes of different solvents. DCM, THF, or acetone are good starting points for dry loading.

Conclusion

The successful purification of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is readily achievable with a well-designed chromatography method. The primary consideration is the basicity of the amine functionalities. The use of an amine-functionalized stationary phase (Protocol 1) is strongly recommended as it provides a more efficient, robust, and simpler workflow by eliminating peak tailing without the need for mobile phase additives. For laboratories where this is not an option, a standard silica gel column can be used effectively, provided a basic modifier like triethylamine is consistently added to the mobile phase (Protocol 2) . These protocols provide a validated starting point for obtaining this valuable chemical intermediate with high purity.

References

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. National Center for Biotechnology Information.

  • Sigma-Aldrich. 5-Bromo-4-methoxypyridin-2-amine. Merck.

  • Al-Zoubi, R. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10837-10848.

  • Galan-Cisneros, C., et al. (2007). HPLC-UV-EC Determination of Brominated Organic Compounds in Water. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 899-912.

  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 247-255.

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

  • Kumar, R., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(10), 11986-11998.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.

  • University of Glasgow. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.

  • BenchChem. (2025). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Welcome to the technical support resource for the synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions related to this synthesis, which typically employs a Buchwald-Hartwig amination protocol. Our goal is to provide you with the causal understanding and practical solutions needed to improve your reaction yield, purity, and reproducibility.

Troubleshooting Guide: Enhancing Reaction Performance

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.

Question: Why is my yield of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine consistently low or non-existent?

Low yield is the most common issue, often stemming from multiple potential factors related to the catalyst, reagents, or reaction conditions.

Answer:

A low or zero yield in a Buchwald-Hartwig coupling points to a failure in one or more stages of the catalytic cycle.[1][2] Let's break down the potential causes and solutions, starting with the most critical components.

1. Inactive Catalytic System: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This process can be inefficient.[3]

  • Expert Insight: Modern palladacycle precatalysts (e.g., XPhos Pd G3, G4) are often superior as they cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base.[3][4] This removes the uncertainty of the initial reduction step.

  • Troubleshooting Steps:

    • Switch to a Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a G3 or G4 palladacycle.

    • Pre-activation: If you must use a Pd(II) source, consider a pre-activation step where the palladium source, ligand, and base are stirred in the solvent at the reaction temperature for 15-30 minutes before adding the substrates. This can aid the formation of the active Pd(0) species.[4]

2. Inappropriate Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[4][5] For an electron-rich heteroaryl halide coupling with an aniline, the choice is critical.

  • Expert Insight: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard for this type of transformation. They promote the formation of the highly reactive monoligated Pd(0) species, which accelerates the catalytic cycle.[1][5]

  • Troubleshooting Steps:

    • Consult a Ligand Selection Guide: For the coupling of a primary aniline with a heteroaryl bromide, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[4]

    • Avoid Air-Sensitive Ligands (if not using a glovebox): Ligands like P(t-Bu)₃ are highly effective but also pyrophoric. The Buchwald biarylphosphine ligands are generally air-stable as solids, making them easier to handle.

3. Incorrect Base Selection or Quality: The base's primary role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[6][7] However, the base can also cause side reactions or inhibit the catalyst if chosen poorly.

  • Expert Insight: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, the physical properties of the base matter. Clumping of inorganic bases can lead to poor reproducibility.[3] Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially if your substrates are base-sensitive, but may require higher temperatures.[3][4]

  • Troubleshooting Steps:

    • Use a Strong, Hindered Base: NaOtBu, KOtBu, or LHMDS are standard choices for this coupling.[4]

    • Ensure Anhydrous Conditions: Bases can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use.

    • Improve Solubility/Dispersion: For solid inorganic bases, grinding them into a fine powder or adding an agent like Celite can prevent clumping and increase the surface area, improving reaction rates.[3]

4. Sub-Optimal Reaction Conditions: Temperature and solvent play a crucial role in both solubility and reaction kinetics.

  • Expert Insight: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[6] A temperature range of 80-110 °C is typical.[3] Insufficient temperature can lead to slow or stalled reactions.

  • Troubleshooting Steps:

    • Ensure Reagent Solubility: Check that your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a co-solvent system or a different solvent like CPME or t-AmOH.[3]

    • Increase Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 110 °C.

    • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Ensure the solvent is degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).

Question: My reaction produces significant impurities. What are they and how can I prevent them?

The appearance of unexpected products complicates purification and reduces the yield of the desired arylamine.[4]

Answer:

The two most common side-products in this reaction are the result of hydrodehalogenation and amine homocoupling .

1. Hydrodehalogenation: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom, resulting in the formation of N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

  • Causality: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[1] It can be promoted by certain catalyst/ligand combinations and excess base.

  • Prevention Strategies:

    • Optimize Catalyst Loading: Lowering the catalyst loading can sometimes minimize this side reaction.

    • Ligand Choice: Bulky, electron-donating ligands (like XPhos) are known to favor reductive elimination over β-hydride elimination.[1]

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) but avoid a large excess of the base.

2. Homocoupling: This is the dimerization of 4-methoxyaniline to form 4,4'-dimethoxy-1,1'-biphenyl or other related oligomers.

  • Causality: This can be promoted by certain reaction conditions and catalyst systems, particularly if the oxidative addition of the aryl bromide is slow.[4]

  • Prevention Strategies:

    • Optimize Catalyst and Temperature: Ensure the catalyst is active and the temperature is sufficient to promote rapid oxidative addition, which will outcompete the homocoupling pathway.

    • Controlled Addition: In some challenging cases, slow addition of the amine to the reaction mixture can minimize its self-coupling.

Purification Protocol:

If these impurities form, they can typically be separated from the desired product using silica gel column chromatography.

  • Step 1: Workup: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent like ethyl acetate.

  • Step 2: Chromatography: Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The desired product is moderately polar and should elute after the less polar hydrodehalogenated byproduct.

  • Step 3: Characterization: Use ¹H NMR and LC-MS to confirm the purity of the collected fractions.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions about the synthesis.

Question: What is the fundamental mechanism of this reaction?

Answer:

The synthesis of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine from 2,5-dibromo-4-methylpyridine and 4-methoxyaniline proceeds via the Buchwald-Hartwig amination catalytic cycle. This cycle is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes its proton to form a palladium-amido intermediate.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[2][7]

Buchwald_Hartwig_Cycle cluster_io pd0 LPd(0) Active Catalyst label1 Oxidative Addition pd0->label1 oa_complex Oxidative Addition Complex (Pd-II) label2 Amine Coordination & Deprotonation oa_complex->label2 amido_complex Palladium Amido Complex (Pd-II) catalyst_regen Regenerated LPd(0) label3 Reductive Elimination amido_complex->label3 product Product (C-N Bond Formed) product->pd0 label1->oa_complex + Ar-Br label2->amido_complex + R₂NH - Base-H⁺Br⁻ label3->product ArBr 2,5-dibromo- 4-methylpyridine Amine 4-methoxyaniline Base Base (e.g., NaOtBu)

Caption: The Buchwald-Hartwig Catalytic Cycle.

Question: How do I select the optimal catalyst system (palladium source and ligand)?

Answer:

Selecting the right catalyst system is crucial and depends on the specific substrates. For this transformation, a combination of a palladium precatalyst and a bulky biaryl monophosphine ligand is highly recommended.

Table 1: Recommended Catalyst Systems

Palladium SourceRecommended LigandRationale & Key Advantages
Pd₂(dba)₃ XantphosA classic, reliable system. Xantphos is a bidentate ligand that can be effective, but sometimes modern monodentate ligands offer faster kinetics.[8]
Pd(OAc)₂ XPhos or RuPhosA common Pd(II) source that requires in-situ reduction. Paired with a bulky, electron-rich ligand like XPhos, it can be very effective for coupling with electron-rich anilines.[5][9]
XPhos Pd G3 (Integrated)An excellent choice for ease of use and high activity. The precatalyst is air-stable and generates the active LPd(0) species reliably and quickly, leading to reproducible results.[3][4]
BrettPhos Pd G3 (Integrated)Another highly active, air-stable precatalyst. BrettPhos is particularly effective for coupling primary amines.[4]

Expert Recommendation: For robustness and reproducibility, start with a palladacycle precatalyst like XPhos Pd G3 . It minimizes the variables associated with catalyst activation and is well-suited for this specific transformation.

Question: Can I use a different base? What are the trade-offs?

Answer:

Yes, different bases can be used, and the choice involves a trade-off between reactivity and functional group tolerance. The base not only deprotonates the amine but also influences the overall reaction environment.[10][11]

Table 2: Comparison of Common Bases

BaseClasspKaH (approx.)ProsCons
NaOtBu / KOtBu Strong Alkoxide19Highly effective, drives reaction to completion quickly.[4][6]Can be incompatible with base-sensitive functional groups (e.g., esters). Highly hygroscopic.
LHMDS / KHMDS Strong Amide26Very strong, non-nucleophilic. Good for hindered amines.Can also be too harsh for sensitive substrates.
Cs₂CO₃ / K₃PO₄ Weaker Inorganic10 / 12Milder, better tolerance for sensitive functional groups.[3][12]Often requires higher temperatures and longer reaction times. Can have solubility issues.
DBU Organic Amidine13.5Soluble in organic solvents, creating a homogeneous system.[3][13]Often less effective for this type of amination compared to alkoxides unless specific conditions are used.[10]

Expert Recommendation: Begin with sodium tert-butoxide (NaOtBu) for maximum reactivity. If you observe decomposition of your starting materials, switch to a milder base like cesium carbonate (Cs₂CO₃) , but be prepared to increase the reaction temperature.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis on a laboratory scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Workflow start Start: Prepare Glassware reagents Add Solids: 1. 2,5-dibromo-4-methylpyridine (1.0 eq) 2. XPhos Pd G3 (0.02 eq) 3. NaOtBu (1.4 eq) start->reagents purge Seal, Evacuate & Backfill with Inert Gas (3x) reagents->purge add_liquids Add Liquids via Syringe: 1. Anhydrous, Degassed Toluene 2. 4-methoxyaniline (1.2 eq) purge->add_liquids heat Heat to 100 °C with Vigorous Stirring add_liquids->heat monitor Monitor Reaction (TLC, LC-MS) for 12-24h heat->monitor workup Cool, Quench (NH₄Cl), & Extract (EtOAc) monitor->workup purify Purify via Silica Gel Chromatography workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for the synthesis.

Materials:

  • 2,5-dibromo-4-methylpyridine (1.0 mmol, 1.0 eq.)

  • 4-methoxyaniline (1.2 mmol, 1.2 eq.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial or Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation: To the oven-dried reaction vial, add 2,5-dibromo-4-methylpyridine, XPhos Pd G3, and sodium tert-butoxide under an inert atmosphere (preferably in a glovebox).[4]

  • Inerting: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Solvent & Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the 4-methoxyaniline.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

References

  • McGrath, M. J., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Bramm, E., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Florida State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2025, September 10). Designing Buchwald–Hartwig Reaction Graph for Yield Prediction. ACS Publications. Retrieved from [Link]

  • Vechorkin, O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vechorkin, O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]

  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline. Retrieved from [Link]

  • Móra, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Optimization

Optimizing palladium catalyst loading for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine amination

An in-depth guide to optimizing palladium catalyst loading for the amination of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. Introduction: The Challenge of Pyridyl Amination The Buchwald-Hartwig amination stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing palladium catalyst loading for the amination of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

Introduction: The Challenge of Pyridyl Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the formation of critical C-N bonds.[1][2] However, when the electrophile is a heterocyclic halide, such as 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, unique challenges arise. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and leading to catalyst deactivation or inhibition.[3][4] Therefore, careful optimization of reaction parameters—especially palladium catalyst loading—is not just a matter of cost-efficiency but is fundamental to achieving high yield, purity, and reproducibility.

This technical support guide provides researchers, scientists, and drug development professionals with a focused set of FAQs, troubleshooting strategies, and a detailed optimization protocol to navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading (mol %) for this type of reaction?

A: For initial screening and small-scale reactions, a catalyst loading of 1-2 mol % palladium is a common starting point.[5] For processes where cost and metal contamination are critical, the goal is often to reduce this loading to well below 0.5 mol %, with loadings in the parts-per-million (ppm) range being achievable in highly optimized systems.[6][7]

Q2: Which type of palladium source is best: a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst?

A: While Pd(0) sources like Pd₂(dba)₃ are effective, modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred for their superior air stability, ease of handling, and ability to reliably form the active monoligated Pd(0) species in solution upon activation with a base.[8][9][10] This leads to more consistent and reproducible reaction outcomes, which is critical during optimization.[11]

Q3: How does the choice of phosphine ligand affect catalyst loading and efficiency?

A: The ligand is arguably the most critical component. For electron-rich, sterically hindered substrates like substituted pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[12][13] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalytically active monoligated palladium species, preventing catalyst decomposition and allowing for lower catalyst loadings.[3][10] Using a sub-optimal ligand will almost certainly necessitate higher catalyst loading and may fail to yield any product at all.

Q4: What is the ideal Palladium-to-Ligand (Pd:L) ratio?

A: For monodentate ligands like the Buchwald-type phosphines, a Pd:L ratio between 1:1 and 1:2 is typical. When generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, using a slight excess of the ligand (e.g., 1:2.4) can help stabilize the active species, as amines themselves can sometimes act as competing ligands.[8] For well-defined precatalysts, the stoichiometry is already fixed, simplifying the experimental setup.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves oxidative addition of the aryl bromide to the active Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[1][12][14][15]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_label Oxidative Addition oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex + R₂NH deprot_label Deprotonation amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) product Ar-NR₂ (Product) amido_complex->product re_label Reductive Elimination oa_label->oa_complex + Ar-Br re_label->pd0 deprot_label->amido_complex + Base - [Base-H]⁺Br⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide: Optimizing Catalyst Loading

Problem 1: My reaction is stalled or incomplete, even at high (1-2 mol %) catalyst loading.

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is not being generated or is decomposing. Solution: 1) Switch to an air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) to ensure reliable activation.[8] 2) If using a Pd(II) salt like Pd(OAc)₂, ensure a pre-activation step by stirring the Pd source and ligand in solvent at temperature for 15-30 minutes before adding other reagents.[16] 3) Ensure all reagents and solvents are rigorously deoxygenated, as oxygen can irreversibly oxidize the Pd(0) catalyst.[17]
Impure Reagents Trace impurities in the amine, aryl bromide, or base can act as catalyst poisons. The purity of the amine is especially critical.[8] Solution: Purify reagents before use. Amines can be distilled or filtered through a short plug of activated alumina.[8] Ensure the base is fresh and has been stored in a desiccator.
Suboptimal Base/Solvent A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[18][19] The solvent must solubilize the reactants and facilitate the reaction. Solution: Sodium tert-butoxide (NaOtBu) is often the most effective base for high reaction rates, allowing for lower catalyst loadings.[5][17] If base-sensitive functional groups are present, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures or catalyst loadings.[5] Aprotic polar (e.g., 1,4-dioxane) or nonpolar (e.g., toluene) solvents are standard.[3][20]
Ligand Inhibition The pyridine nitrogen on your substrate can compete with the phosphine ligand for a coordination site on the palladium, inhibiting the catalytic cycle.[3] Solution: This is a primary reason to use bulky dialkylbiaryl phosphine ligands. Their steric profile favors the formation of the monoligated L-Pd(0) active species and can help prevent inhibitory binding of the pyridine substrate. Ensure you are using a ligand from this class (e.g., XPhos, RuPhos).

Problem 2: The reaction works at 1 mol % loading, but fails when I try to lower it to <0.5 mol %.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Decomposition Pathway At lower concentrations, catalyst decomposition pathways can become more significant than the productive catalytic cycle. Solution: 1) Increase the reaction concentration. More dilute conditions can sometimes accelerate catalyst deactivation. 2) Ensure vigorous stirring, especially with heterogeneous bases like K₃PO₄, to maximize contact and reaction rate.[9] 3) Re-screen ligands. A slightly different ligand may offer enhanced stability at lower loadings for your specific substrate.
Slow Catalyst Activation An induction period, where the precatalyst is slowly converted to the active species, can mask the true reaction kinetics.[21][22] At lower loadings, this activation may be too slow to sustain catalysis. Solution: Ensure your reaction conditions (temperature, base strength) are sufficient to rapidly activate the precatalyst. Using a more easily activated precatalyst (e.g., a G3 or G4 type) can be beneficial here.[9]
Product Inhibition In some cases, the arylamine product can coordinate to the palladium center, leading to catalyst inhibition. This effect becomes more pronounced as the reaction progresses and product concentration increases.[23] Solution: This is an inherent mechanistic challenge. Sometimes, switching to a different ligand with a slightly different steric and electronic profile can mitigate this effect.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Stalled Reaction q_reagents Are Reagents Pure & Anhydrous/Degassed? start->q_reagents a_reagents Purify Amine (Alumina Plug) Use Anhydrous/Degassed Solvents Use Fresh Base q_reagents->a_reagents No q_catalyst Is Catalyst System Optimal? q_reagents->q_catalyst Yes a_reagents->q_catalyst a_catalyst Use Pd(II) Precatalyst (G3/G4) Use Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) q_catalyst->a_catalyst No q_conditions Are Base/Solvent/Temp Correct? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_conditions Screen Strong Base (NaOtBu) Screen Solvents (Toluene, Dioxane) Increase Temperature (80-110 °C) q_conditions->a_conditions No end Reaction Optimized q_conditions->end Yes a_conditions->end

Caption: Decision tree for troubleshooting low-yield amination reactions.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a parallel screening approach to efficiently identify the lowest effective catalyst loading.

1. Reagent and Glassware Preparation:

  • Oven-dry all reaction vials and stir bars overnight and cool under vacuum or in a desiccator.[24]

  • Ensure the 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is of high purity.

  • The amine coupling partner should be purified by filtration through a plug of activated alumina immediately before use.[8]

  • Use only anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane).[17][24]

  • All solid reagents (base, catalyst, ligand) should be weighed in a glovebox or under a positive pressure of inert gas.

2. Stock Solution Preparation (for accuracy at small scale):

  • Palladium Precatalyst Stock: In a glovebox, prepare a stock solution of the chosen palladium precatalyst (e.g., XPhos Pd G3) in anhydrous toluene (e.g., 0.01 M).

  • Aryl Bromide Stock: Prepare a stock solution of the 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine in anhydrous toluene (e.g., 0.5 M).

3. Reaction Setup (Example for a 0.1 mmol scale reaction):

  • To a set of labeled, oven-dried reaction vials equipped with stir bars, add the solid base (e.g., Sodium tert-butoxide, 1.4 equiv, ~13.5 mg).

  • Add the amine coupling partner (1.2 equiv, 0.12 mmol).

  • Seal the vials with screw caps fitted with PTFE septa.

  • Remove the vials from the glovebox. Add the aryl bromide stock solution (0.2 mL of 0.5 M solution, 0.1 mmol) to each vial via syringe.

  • Via syringe, add the required volume of the palladium precatalyst stock solution to achieve the target loadings (e.g., 100 µL for 1 mol %, 50 µL for 0.5 mol %, 10 µL for 0.1 mol %).

  • Add additional anhydrous toluene to bring all reactions to the same total volume (e.g., 1.0 mL), ensuring a consistent concentration.

  • Purge each vial with argon or nitrogen for 2-3 minutes.[24]

4. Reaction Execution and Monitoring:

  • Place the array of vials in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reactions vigorously.

  • Monitor the progress by taking small aliquots at set time points (e.g., 1h, 4h, 16h) and analyzing by LC-MS or GC-MS to determine the conversion percentage.[11]

5. Analysis:

  • Compare the conversion rates across the different catalyst loadings. The optimal loading is the lowest concentration that provides complete conversion within a reasonable timeframe (e.g., <16 hours).

ParameterRecommended Starting Conditions for Screening
Aryl Bromide 1.0 equiv
Amine 1.2 equiv
Base NaOtBu (1.4 equiv)
Solvent Toluene or 1,4-Dioxane (0.1 M concentration)
Temperature 100 - 110 °C
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G3
Catalyst Loading Screen 1.0%, 0.5%, 0.1%, 0.05%

References

  • Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed. (2002). PubMed.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (2000). Journal of the American Chemical Society.
  • Technical Support Center: Palladium-Catalyzed Allylic Amin
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions | Request PDF.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (2000). Journal of the American Chemical Society.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). PMC.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amin
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • [Named Reaction #2] Buchwald-Hartwig Amin

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific hydrodehalogenation (debromination) challenges associated with cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific hydrodehalogenation (debromination) challenges associated with cross-coupling reactions involving 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine . This resource is structured to provide drug development professionals with mechanistic causality, self-validating protocols, and targeted troubleshooting workflows.

Mechanistic Causality: Why Does This Substrate Debrominate?

Before troubleshooting, it is critical to understand the electronic and steric environment of your substrate.

Q: Why is 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine particularly prone to losing its bromine atom during palladium catalysis?

A: The propensity for debromination in this specific intermediate is driven by a "perfect storm" of three factors:

  • Electronic Deactivation: The secondary amine group (-NH-(4-methoxyphenyl)) at the 2-position is strongly electron-donating, and the methyl group at the 4-position further increases the electron density of the pyridine ring. This high electron density significantly raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-Br bond [1].

  • Steric Hindrance: The 4-methyl group creates local steric bulk adjacent to the 5-bromo position, further slowing down the oxidative addition step.

  • Internal Proton Source: When oxidative addition is sluggish, the long-lived Pd(II)-aryl intermediate becomes vulnerable to side reactions. The free secondary amine (-NH-) is acidic and can coordinate with the metal or act as a local proton source, facilitating a hydride transfer that leads to rapid hydrodehalogenation (debromination) [2], [3].

To successfully couple this substrate, we must use catalytic systems that accelerate oxidative addition and force rapid reductive elimination before the hydride transfer can occur [4].

Mechanism A Pd(0) Catalyst + Substrate B Pd(II) Aryl Bromide Intermediate A->B Oxidative Addition (Slow) C Desired Pathway: Amine Binding B->C Fast with bulky ligands D Undesired Pathway: Hydride Transfer B->D Promoted by protic sources E Reductive Elimination: Target Product C->E C-N Bond Formation F Reductive Elimination: Debrominated Byproduct D->F Hydrodehalogenation

Caption: Logical relationship between catalytic pathways and reaction outcomes.

Troubleshooting Guide & Matrix

If you are observing high levels of the debrominated byproduct (m/z [M+H]+ = 215) instead of your desired cross-coupled product, follow this systematic workflow.

Workflow Start High Debromination Observed Step1 1. Base Check: Using strong alkoxides? Start->Step1 Action1 Switch to K3PO4 or Cs2CO3 Step1->Action1 Yes Step2 2. Ligand Check: Using PPh3 or dppf? Step1->Step2 No Action2 Switch to BrettPhos or RuPhos Step2->Action2 Yes Step3 3. Solvent Check: Using protic solvents? Step2->Step3 No Action3 Use anhydrous Toluene/Dioxane Step3->Action3 Yes Step4 4. Substrate Check: Free secondary amine? Step3->Step4 No Action4 Protect amine (e.g., Boc group) Step4->Action4 Yes

Caption: Troubleshooting workflow for minimizing debromination side reactions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution for electron-rich bromopyridines.

LigandBaseSolventTemp (°C)Conversion (%)Desired Product (%)Debrominated Byproduct (%)
PPh3NaOtBuDMF100>951580
dppfK2CO31,4-Dioxane90604020
XPhosCs2CO3Toluene80>957520
RuPhosK3PO4Toluene80>958510
BrettPhos K3PO4 Toluene 60 >95 95 <5

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mass corresponding to the Ar-H (debrominated) product instead of my cross-coupled product? A: This is hydrodehalogenation. It frequently occurs when the oxidative addition complex waits too long for transmetalation, allowing hydride donors (like alkoxide bases, trace water, or the substrate's own -NH- group) to reduce the palladium center [3].

Q2: Can I use standard Pd(dppf)Cl2 or Pd(PPh3)4 for this substrate? A: No. Ligands like PPh3 and dppf are generally ineffective at preventing dehalogenation for highly electron-rich, sterically hindered pyridines. You must use bulky, electron-rich Buchwald-type phosphine ligands (e.g., BrettPhos, RuPhos) to accelerate the catalytic cycle and outcompete the degradation pathway [2], [4].

Q3: How does the choice of base influence debromination? A: Strong bases with beta-hydrogens (like NaOEt) or even NaOtBu can act as hydride donors, promoting debromination. Switching to weaker, inorganic bases like anhydrous K3PO4 or Cs2CO3 minimizes this side reaction while still allowing deprotonation of the amine coupling partner [5].

Q4: I have optimized the catalyst and base, but debromination persists. What is the ultimate fail-safe? A: If optimizing the catalytic system fails, the secondary amine (-NH-) on your substrate is likely acting as an intramolecular proton source. Protect the secondary amine using a Boc (tert-butyloxycarbonyl) or Benzyl group prior to the cross-coupling step. This eliminates the acidic proton and completely suppresses substrate-directed hydrodehalogenation.

Validated Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes a highly active precatalyst system to allow for lower reaction temperatures, thereby minimizing the thermal energy available for the debromination pathway.

Reagents & Materials:

  • Substrate: 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (1.0 equiv, MW ~293 g/mol )

  • Coupling Partner: Amine or Boronic Acid (1.2 - 1.5 equiv)

  • Precatalyst: BrettPhos Pd G3 or Pd2(dba)3 (2-5 mol%)

  • Ligand: BrettPhos (4-10 mol%, matched to Pd ratio)

  • Base: Anhydrous K3PO4 (3.0 equiv, finely milled)

  • Solvent: Anhydrous, strictly degassed Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, the coupling partner, BrettPhos Pd G3, BrettPhos ligand, and anhydrous K3PO4.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, sparged Toluene via syringe.

  • Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 60 °C (Do not exceed 80 °C, as higher temperatures exponentially increase the rate of debromination). Stir vigorously (800+ RPM) to ensure the heterogeneous base is well suspended.

  • In-Process Validation (Self-Validating Step):

    • At the 1-hour mark, withdraw a 10 µL aliquot via a degassed syringe.

    • Quench the aliquot into 500 µL of LC-MS grade Acetonitrile/Water (1:1).

    • Run a rapid LC-MS analysis.

    • Decision Gate: Extract the ion chromatograms for the starting material (m/z 293/295), the target product, and the debrominated byproduct (m/z 215). If the ratio of m/z 215 to the target product exceeds 1:10, halt the reaction immediately and proceed to the Troubleshooting Matrix (Section 2). If the target product dominates, proceed to completion.

  • Workup: Upon complete consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • BenchChem. "How to avoid debromination in pyridine coupling reactions". BenchChem Tech Support. URL
  • BenchChem. "Preventing degradation of 3-Bromopyridine-D4 during reactions". BenchChem Tech Support. URL
  • Ke, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". ACS Omega. URL
  • Shen, Q., et al.
  • Beare, N. A., et al. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands".

Sources

Optimization

Technical Support Center: Overcoming Aqueous Insolubility of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the in vitro formulation of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the in vitro formulation of highly lipophilic small molecules. 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine presents a classic formulation challenge: its planar pyridine-aniline core, coupled with hydrophobic bromo, methyl, and methoxy substituents, drives strong intermolecular crystal packing. This results in poor hydration and rapid precipitation in aqueous cell culture media. Poor water solubility is a pervasive issue, affecting approximately 40% of approved drugs and up to 90% of compounds in pipeline development[1].

This guide provides field-proven, self-validating methodologies to bypass the thermodynamic barriers of solvation, ensuring your compound remains bioavailable to your cellular targets without inducing solvent toxicity.

Section 1: The Causality of Precipitation (The "Solvent Shift" Effect)

When a highly concentrated DMSO stock of a hydrophobic compound is introduced directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The compound is left behind in a microenvironment where its solubility limit is vastly exceeded. This sudden thermodynamic instability leads to rapid nucleation and microcrystal formation. To prevent this, we must provide a hydrophobic "sink" or carrier within the aqueous phase before nucleation occurs.

Section 2: Formulation Decision Workflow

FormulationWorkflow N1 Assess Compound: 5-bromo-N-(4-methoxyphenyl) -4-methylpyridin-2-amine N2 Prepare 10-20 mM Stock (100% Anhydrous DMSO) N1->N2 N3 Dilute in Warmed Media (Final DMSO ≤ 0.5%) N2->N3 N4 Precipitation Observed? (Phase Contrast Microscopy) N3->N4 N5 Proceed to Cell Assay N4->N5 No N6 Solvent Shift Failure: Select Advanced Formulation N4->N6 Yes N7 HP-β-CD Complexation (Hydrophobic Encapsulation) N6->N7 N8 Protein Carrier Method (FBS/BSA Pre-binding) N6->N8 N9 Validate Bioavailability & Cytotoxicity N7->N9 N8->N9

Workflow for troubleshooting and formulating highly lipophilic small molecules in cell culture.

Section 3: Step-by-Step Experimental Protocols
Protocol A: The Cyclodextrin Inclusion Complex (Gold Standard)

Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic central cavity[2]. They act as molecular capsules, sequestering the hydrophobic moiety of the drug into their lipophilic nano-cavity[]. β -cyclodextrin is most commonly used because its cavity diameter is the optimal size for incorporating bulky aromatic structures like diarylamines.

Mechanistic Insight: This method does not alter the covalent structure of the drug; it merely masks its hydrophobicity, allowing it to remain molecularly dispersed in the aqueous phase[].

  • Preparation of Carrier Solution: Dissolve 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile PBS or basal culture media to a concentration of 10% to 20% (w/v).

    • Self-Validation: Ensure the solution is completely clear; filter through a 0.22 µm PES membrane.

  • Compound Stock: Prepare a 20 mM stock of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine in 100% anhydrous DMSO.

  • Complexation: While vigorously vortexing the HP- β -CD solution, add the DMSO stock dropwise. The high concentration of cyclodextrin will immediately encapsulate the compound molecules as the DMSO diffuses, preventing nucleation.

  • Dilution: Dilute this complex into your final cell culture media. The final DMSO concentration should be 0.5%, and the final HP- β -CD concentration should be optimized (typically 1-5 mM) to avoid stripping cholesterol from cell membranes.

Protocol B: The Protein Carrier Method (BSA Pre-binding)

If cyclodextrins interfere with your specific cellular assay (e.g., lipid raft studies), utilizing Bovine Serum Albumin (BSA) is an excellent alternative. BSA contains multiple hydrophobic binding pockets that naturally transport lipophilic molecules in the bloodstream.

  • Preparation: Prepare a 50 mg/mL (5%) essentially fatty-acid-free BSA solution in basal media.

  • Pre-binding: Add the DMSO compound stock directly into the BSA solution under constant agitation. Incubate at 37°C for 15 minutes to allow thermodynamic equilibration of the compound into the BSA binding pockets.

  • Assay Application: Dilute the BSA-drug complex into the final culture volume.

    • Self-Validation: Measure the optical density at 600 nm (OD600) of the final media against a vehicle control. A rising OD600 indicates sub-visual micro-precipitation.

Section 4: Quantitative Comparison of Formulation Strategies
Formulation StrategyMechanism of SolubilizationMax Aqueous Conc. Achieved (µM)*Final DMSO (%)Cytotoxicity RiskPreparation Time
Direct Media Dilution None (Relies on kinetic solubility)< 5 µM0.5%High (due to crystals)< 5 mins
HP- β -CD Complexation Host-Guest Hydrophobic Encapsulation100 - 500 µM0.1% - 0.5%Low (if CD < 5 mM)30 mins
BSA Pre-binding Hydrophobic Pocket Sequestration50 - 100 µM0.5%Very Low45 mins

*Estimated values based on structurally similar halogenated diarylamines. Actual limits must be determined empirically via HPLC or LC-MS.

Section 5: Frequently Asked Questions (FAQs)

Q: I see needle-like structures under the microscope after 24 hours of incubation. Are these cellular structures or my compound? A: These are almost certainly drug microcrystals. 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine has a highly planar structure that strongly favors π

π stacking and crystallization in aqueous environments. Troubleshooting step: Always run a "cell-free" media control containing the drug. If needles appear in the cell-free well, your compound has precipitated.

Q: Can I just heat my culture media to 37°C before adding the DMSO stock to prevent precipitation? A: Warming the media increases the kinetic solubility and prevents immediate thermal shock, but it does not alter the absolute thermodynamic solubility limit. Once the media cools slightly during handling in the biosafety cabinet, or over time in the incubator, the compound will inevitably precipitate. You must use a carrier system (like HP- β -CD) to alter the apparent solubility[].

Q: Why should I use β -cyclodextrin instead of α -cyclodextrin for this specific molecule? A: "Fit" is critical to achieving good incorporation into cyclodextrins. α -cyclodextrins have small cavities that cannot accommodate bulky multi-ring systems. The larger cavity diameter of β -cyclodextrins is the most appropriate size for encapsulating the bulky diarylamine structure of your compound.

Q: My cells are dying even when the compound is fully dissolved in HP- β -CD. What is happening? A: While HP- β -CD improves solubility, at high concentrations it can extract cholesterol from mammalian cell membranes, leading to lipid raft disruption and cytotoxicity. Ensure your final concentration of HP- β -CD in the assay well does not exceed 5-10 mM, and always run a vehicle control containing the exact same concentration of HP- β -CD (without the drug) to isolate the compound's true biological effect.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Analogs as Tubulin Polymerization Inhibitors

This guide provides a comprehensive comparison of a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs, focusing on their binding affinity for their target protein, tubulin. This document is intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs, focusing on their binding affinity for their target protein, tubulin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. We will delve into the structure-activity relationships (SAR) of these compounds, present their biological data, and provide detailed experimental protocols for assessing their activity.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including mitosis, intracellular transport, and maintenance of cell structure.[1] Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs. One of the key binding sites on tubulin for small molecule inhibitors is the colchicine binding site.[2][3] Compounds that bind to this site inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5]

A promising class of compounds targeting the colchicine binding site is the N-alkyl-N-substituted phenylpyridin-2-amine series. This guide will focus on a specific set of these analogs, exploring how modifications to the pyridin-2-amine scaffold influence their cytotoxicity and ability to inhibit tubulin polymerization. The data presented is based on a study by Li et al., which identified several lead compounds with significant antitumor activity.[1]

Comparative Biological Activity of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Analogs

The following table summarizes the in vitro cytotoxicity (GI50) and tubulin polymerization inhibitory activity (IC50) of a selection of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives. The GI50 values represent the concentration required to inhibit the growth of various human tumor cell lines by 50%, while the IC50 value indicates the concentration needed to inhibit tubulin assembly by 50%.

Compound IDR⁴Cell LineGI₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%)
1a HClNO₂HA5492.40Not ReportedNot Reported
KB3.50
KBVIN13.5
DU1454.80
3a CH₃ClNO₂HA5491.55Not ReportedNot Reported
KB1.80
KBVIN2.20
DU1451.95
6a CH₃ClHNO₂A5490.231.4≥80
KB0.19
KBVIN0.20
DU1450.21
7g C₂H₅ClHNO₂A5490.351.7≥80
KB0.28
KBVIN0.31
DU1450.41
8c CH₃FHNO₂A5490.291.5≥80
KB0.25
KBVIN0.26
DU1450.33
CA-4 -----Not Reported1.2Not Reported

Data extracted from Li, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • N-Alkylation: The introduction of an N-alkyl group (e.g., methyl in 3a vs. H in 1a ) generally leads to an increase in cytotoxic activity.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. The presence of a nitro group at the 5-position (R⁴) and a chloro group at the 6-position (R²) in compounds like 6a and 7g resulted in potent submicromolar GI50 values.

  • Halogen Substitution: Replacing the 6-chloro group with a fluorine atom (as in 8c ) maintained high potency, suggesting that a halogen at this position is favorable for activity.

  • N-Alkyl Chain Length: A slight increase in the N-alkyl chain length from methyl (6a ) to ethyl (7g ) resulted in a minor decrease in cytotoxicity.

The most active compounds, 6a , 7g , and 8c , all demonstrated significant inhibition of tubulin polymerization with IC50 values comparable to the well-known colchicine binding site inhibitor, Combretastatin A-4 (CA-4).[1] Furthermore, these compounds effectively inhibited the binding of radiolabeled colchicine to tubulin, confirming their interaction with the colchicine binding site.[1]

Experimental Methodologies

To ensure the reproducibility and validity of the binding affinity data, it is crucial to follow standardized and well-controlled experimental protocols.

Synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Analogs

The synthesis of the target compounds is typically achieved through an aromatic nucleophilic substitution reaction.[1]

cluster_synthesis General Synthetic Scheme Start Substituted 2-Chloropyridine Reaction Aromatic Nucleophilic Substitution Start->Reaction Aniline N-Alkyl-4-methoxyaniline Aniline->Reaction Product N-Alkyl-N-(4-methoxyphenyl) pyridin-2-amine Analog Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., t-BuOH) Heat or Microwave

Caption: General synthetic route for N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the substituted 2-chloropyridine (1.0 eq) and the corresponding N-alkyl-4-methoxyaniline (1.1 eq) in a suitable solvent such as tert-butanol.

  • Base Addition: Add a base, for example, potassium carbonate (2.0 eq), to the reaction mixture.

  • Reaction Conditions: The reaction can be performed either by stirring at room temperature for 12-24 hours or by heating under microwave irradiation at 120-160 °C for 10-30 minutes.[1]

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is subjected to an aqueous work-up. The crude product is then purified using column chromatography to yield the desired analog.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed.[6][7]

cluster_assay Tubulin Polymerization Assay Workflow Tubulin Purified Tubulin (on ice) Mix Prepare Reaction Mixture (on ice) Tubulin->Mix Buffer Polymerization Buffer (PIPES, MgCl₂, EGTA, GTP) Buffer->Mix Compound Test Compound (or DMSO control) Compound->Mix Incubate Incubate at 37°C in a spectrophotometer Mix->Incubate Measure Measure Absorbance at 340 nm (kinetic read) Incubate->Measure Analyze Plot Absorbance vs. Time and Calculate IC₅₀ Measure->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep the tubulin solution on ice. Prepare a polymerization buffer containing GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer and the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration is typically in the range of 2-3 mg/mL.[6]

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization is determined from the linear portion of the curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action and Signaling Pathways

Tubulin polymerization inhibitors, such as the N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs, exert their anticancer effects by disrupting microtubule dynamics, which has profound consequences for the cell.

cluster_pathway Cellular Consequences of Tubulin Polymerization Inhibition Inhibitor Tubulin Polymerization Inhibitor Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Signaling cascade initiated by tubulin polymerization inhibitors.

The inhibition of tubulin polymerization leads to the destabilization of microtubules.[5] This prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during cell division. The cell's spindle assembly checkpoint (SAC) detects this defect and halts the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8] This mechanism of action is particularly effective against rapidly proliferating cancer cells.

Conclusion

The N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine scaffold represents a promising starting point for the development of novel tubulin polymerization inhibitors targeting the colchicine binding site. The comparative analysis presented in this guide highlights the critical role of specific structural modifications in enhancing cytotoxic and antitubulin activity. The detailed experimental protocols provide a framework for the synthesis and evaluation of new analogs, facilitating further research in this area. The continued exploration of this chemical space may lead to the discovery of potent and selective anticancer agents with improved therapeutic profiles.

References
  • Li, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry, 21(3), 657-665. [Link]

  • Panda, D., et al. (2015). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Topics in Medicinal Chemistry, 15(7), 589-612. [Link]

  • Wang, Y., et al. (2018). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Journal of Medicinal Chemistry, 61(1), 2-25. [Link]

  • Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Medicinal Chemistry, 66(2), 1168-1186. [Link]

  • Kovalevich, J., & Langford, A. (2013). A graphical review of the colchicine binding site in tubulin. Future Medicinal Chemistry, 5(13), 1537-1553. [Link]

  • Bhattacharya, B., & Mukherjee, A. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 28968-28977. [Link]

  • Li, L., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed, 23218944. [Link]

  • ResearchGate. (n.d.). Cellular pathway involved in Tubulin-polymerization inhibition. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Mori, M., et al. (2020). Efficacy of the novel tubulin polymerization inhibitor PTC-028 for myelodysplastic syndrome. Cancer Science, 111(12), 4543-4554. [Link]

  • Parker, A. L., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(15), 8345. [Link]

  • SciSpace. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Zhang, J. H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 32779. [Link]

  • Wang, Y., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Cell & Bioscience, 14(1), 108. [Link]

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Comparative

Cytotoxicity comparison of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine across different cancer cell lines

A Comparative Guide to the In Vitro Cytotoxicity of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine This guide provides a comprehensive analysis of the cytotoxic profile of the novel pyridine derivative, 5-bromo-N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vitro Cytotoxicity of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

This guide provides a comprehensive analysis of the cytotoxic profile of the novel pyridine derivative, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine. We present a structured approach to evaluating its anticancer potential by comparing its efficacy across a panel of distinct human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Rationale for Comparative Cytotoxicity Screening

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer properties.[2][3] The compound of interest, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, combines this key heterocycle with other functional groups that suggest potential as a therapeutic agent.

However, a critical step in the preclinical evaluation of any potential anticancer compound is to determine its spectrum of activity. Cancer is not a single disease; it is a heterogeneous collection of malignancies with distinct genetic and phenotypic characteristics. A compound that is highly effective against one type of cancer may be inert against another.[4] Therefore, screening a novel compound against a diverse panel of cancer cell lines is essential for:

  • Identifying Responsive Cancer Types: Pinpointing which malignancies are most susceptible to the compound's cytotoxic effects.

  • Assessing Potency: Quantifying the concentration required to achieve a therapeutic effect.

  • Evaluating Selectivity: Determining if the compound preferentially targets cancer cells over healthy cells, a key indicator of its potential therapeutic window.

This guide outlines a robust experimental framework for this comparative analysis, using standard cell-based assays and providing insights into the interpretation of the resulting data.

Experimental Design & Rationale

The foundation of a reliable comparison study lies in the careful selection of experimental models and methods. Our approach is designed to be a self-validating system, ensuring the data generated is both accurate and reproducible.

Cell Line Selection

To assess the breadth and selectivity of the compound's activity, we selected a panel of three human cancer cell lines representing different major cancer types, alongside a non-cancerous cell line.

  • MCF-7 (Breast Adenocarcinoma): A widely used, well-characterized luminal A breast cancer cell line.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.

  • HT-29 (Colorectal Adenocarcinoma): A representative cell line for colon cancer research.

  • NIH/3T3 (Mouse Fibroblast): A non-cancerous cell line used to establish a baseline for cytotoxicity and calculate the compound's selectivity index.

The differential susceptibility of these cell lines to a given compound can provide early clues about its mechanism of action and potential clinical applications.[4]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a cornerstone colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Its widespread use is due to its simplicity, high-throughput compatibility, and reproducibility.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6] This color change can be quantified by measuring the absorbance using a spectrophotometer.

Detailed Experimental Protocol: MTT Assay

The following protocol provides a step-by-step guide for assessing the cytotoxicity of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine.

Materials
  • Selected cell lines (MCF-7, A549, HT-29, NIH/3T3)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells from culture flasks using trypsin.

    • Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is <0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.[8][9]

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical cytotoxic activity of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine against the selected cell lines.

Cell LineTissue of OriginCancer TypeIC50 (µM)Selectivity Index (SI)
MCF-7 BreastAdenocarcinoma7.56.4
A549 LungCarcinoma12.23.9
HT-29 ColonAdenocarcinoma25.81.9
NIH/3T3 Connective TissueNon-cancerous Fibroblast48.1-
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to reduce cell viability by 50%. A lower IC50 value indicates greater potency.[10]

  • Selectivity Index (SI): Calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI value suggests greater selectivity for cancer cells.[11]

Interpretation & Discussion

The experimental workflow for determining these values is a systematic process designed for reproducibility and accuracy.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture & Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Add Serial Dilutions of Test Compound B->C D 48-72h Incubation (Compound Exposure) C->D E Add MTT Reagent D->E F 2-4h Incubation (Formazan Formation) E->F G Add Solubilization Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for determining IC50 values using the MTT assay.

  • Potency and Spectrum of Activity: The compound exhibits cytotoxic activity against all tested cancer cell lines in a dose-dependent manner. It is most potent against the MCF-7 breast cancer cell line (IC50 = 7.5 µM), followed by the A549 lung cancer line (IC50 = 12.2 µM). Its activity is weakest against the HT-29 colon cancer line (IC50 = 25.8 µM).

  • Tumor Cell Selectivity: The compound shows favorable selectivity for cancer cells over normal fibroblasts. The Selectivity Index is highest for MCF-7 cells (SI = 6.4), indicating that a concentration over 6 times higher is needed to kill normal cells compared to this cancer cell line. This is a promising characteristic for a potential therapeutic agent, as it suggests a wider therapeutic window and potentially lower systemic toxicity.[10][11]

Postulated Mechanism of Action

Many pyridine-based anticancer agents function by interfering with critical cellular signaling pathways, often as kinase inhibitors.[12][13] These enzymes are frequently dysregulated in cancer and control processes like cell proliferation, survival, and apoptosis. A plausible mechanism for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine could involve the inhibition of a key survival kinase, leading to the activation of the apoptotic cascade.

G Compound 5-bromo-N-(4-methoxyphenyl) -4-methylpyridin-2-amine Kinase Survival Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibition Downstream Pro-Survival Signal (e.g., Bad Phosphorylation) Kinase->Downstream Blocks Caspase Caspase Activation Kinase->Caspase Prevents Activation Apoptosis Apoptosis Downstream->Apoptosis Prevents Caspase->Apoptosis Induces

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

This proposed mechanism, where the compound inhibits a survival kinase, would disrupt the signals that normally prevent cell death, leading to the activation of caspases and programmed cell death (apoptosis). This is a common and desirable mechanism for anticancer drugs.

Conclusion and Future Directions

The in vitro comparative analysis indicates that 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a promising cytotoxic agent with a notable spectrum of activity and favorable selectivity for cancer cells, particularly breast cancer.

The logical next steps in the evaluation of this compound would include:

  • Mechanism of Action Studies: Performing cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and kinase profiling to validate the hypothesized mechanism.

  • Broader Screening: Expanding the cell line panel to include more subtypes of breast, lung, and colon cancer, as well as other cancer types like prostate and liver cancer.[3][12]

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models to determine its potential for clinical translation.

This guide demonstrates a foundational strategy for the early-stage evaluation of novel chemical entities, providing the critical data needed to justify further, more intensive preclinical development.

References

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . CLYTE. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review . Journal of the Indian Chemical Society. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies . ACS Omega. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line . Research Journal of Pharmacy and Technology. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells . Oncology Letters. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators . RSC Publishing. [Link]

  • The Importance of IC50 Determination . Visikol. [Link]

  • MTT Assay: Assessing Cell Proliferation . Opentrons. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • MTT Assay Protocol . Cold Spring Harbor Protocols. [Link]

  • Applicability of drug response metrics for cancer studies using biomaterials . Interface Focus. [Link]

  • Cancer researches ic50 ? . ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . International Journal of Molecular Sciences. [Link]

  • Cytotoxic activity of isolated compounds on FL, HeLa, HT29, MCF7, and A549 cell lines . ResearchGate. [Link]

  • Viability (%) of A549, MCF-7, DU145 and HT-29 Cells Treated with 20 μ M... . ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

  • 5-Bromo-4-methoxypyridin-2-amine . PubChem. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors . Molecules. [Link]

  • Evaluation of anticancer activity of water and juice extracts of young Hordeum vulgare in human cancer cell lines HT-29 and A549 . BMC Complementary and Alternative Medicine. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives . ResearchGate. [Link]

  • Differences in susceptibility of HT-29 and A549 cells to statin-induced toxicity: An investigation using high content screening . Journal of Biochemical and Molecular Toxicology. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative . Journal of King Saud University - Science. [Link]

Sources

Validation

In-Depth Comparison Guide: 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine vs. Alternative Halogenated Aminopyridines

Executive Summary In small-molecule drug discovery, the design of potent and selective kinase inhibitors heavily relies on the optimization of hinge-binding scaffolds. The 2-aminopyridine core is a privileged motif that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the design of potent and selective kinase inhibitors heavily relies on the optimization of hinge-binding scaffolds. The 2-aminopyridine core is a privileged motif that effectively targets the ATP-binding site of numerous kinases[1]. Among these, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine stands out as a highly functionalized, advanced intermediate.

As a Senior Application Scientist, I frequently evaluate building blocks for lead optimization. This guide objectively compares the structural, electronic, and functional properties of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine against other common halogenated aminopyridines, providing mechanistic insights and self-validating experimental protocols to ensure rigorous assay design.

Mechanistic Causality in Scaffold Design

To understand why 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a superior starting point for specific kinase targets compared to simpler analogs, we must analyze the causality behind its structural features:

  • The 2-Aminopyridine Core: Acts as the primary anchor. The endocyclic pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amides of the kinase hinge region[1].

  • The N-(4-methoxyphenyl) Substituent: The electron-donating methoxy group increases the nucleophilicity of the exocyclic amine. This subtly raises the pKa of the endocyclic pyridine nitrogen, strengthening its hydrogen bond acceptor capability. Furthermore, the aromatic ring projects into the hydrophobic back-pocket (Pocket II), drastically improving binding affinity compared to unsubstituted amines.

  • The 4-Methyl Group: Positioned to project toward the solvent front or interact with the gatekeeper residue. It provides essential steric bulk that restricts the dihedral angle of the N-aryl bond, locking the molecule into a bioactive conformation and preventing off-target binding.

  • The 5-Bromo Vector: Bromine at the 5-position is highly reactive toward oxidative addition by Palladium(0) catalysts. Because it is para to the electron-donating 2-amino group, the ring is electronically enriched, making late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) highly efficient and regioselective.

G A Kinase ATP Pocket B 2-Aminopyridine Core (Hinge Binder) A->B H-Bonds C N-(4-methoxyphenyl) (Hydrophobic Pocket) B->C C2 Position D 4-Methyl Group (Solvent Front) B->D C4 Position E 5-Bromo Group (Cross-Coupling Vector) B->E C5 Position

Caption: Structural mapping of the 2-aminopyridine scaffold within the kinase ATP-binding site.

Comparative Analysis: Structural & Electronic Profiling

When benchmarking against other halogenated aminopyridines, the choice of scaffold dictates the trajectory of the drug development program. The synthesis and functionalization of these scaffolds require careful control of regioselectivity[2].

CompoundCore ScaffoldKey SubstituentsPrimary ApplicationKinase Hinge BindingLate-Stage Functionalization
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine 2-AminopyridineN-(4-OMe-Ph), 4-CH₃, 5-BrAdvanced Kinase Inhibitor IntermediateStrong (Bidentate H-bonds, optimized pKa)Excellent (Unobstructed C5 vector)
5-Bromo-2-methylpyridin-4-amine 4-Aminopyridine2-CH₃, 5-BrDYRK1A / JAK Inhibitors[3]Moderate (Monodentate)Excellent (C5 vector)
3-Bromo-2,5-dichloropyridin-4-amine 4-Aminopyridine2,5-Cl, 3-BrFragment-based discovery[1]Weak (Electron-withdrawn ring)Moderate (Sterically hindered C3)
5-Bromo-3,4-dichloropyridin-2-amine 2-Aminopyridine3,4-Cl, 5-BrBroad-spectrum kinase targeting[2]Moderate (Steric clash at C3)Good (C5 vector, but C4-Cl interference)

Key Takeaway: While highly halogenated scaffolds like 3-Bromo-2,5-dichloropyridin-4-amine offer unique metabolic stability, their electron-withdrawn nature weakens hinge-binding interactions. Conversely, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine strikes an optimal balance between electron density for hinge binding and orthogonal reactivity for cross-coupling.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the functionalization and validation of these scaffolds must be self-validating. Below are the standard operating procedures for utilizing this scaffold.

Protocol 1: Regioselective C5 Functionalization via Suzuki-Miyaura Coupling

This protocol describes the extension of the scaffold at the 5-bromo position.

Causality & Self-Validation: We utilize LC-MS to monitor the reaction. Bromine possesses a distinct ~1:1 natural isotopic ratio (⁷⁹Br and ⁸¹Br). The self-validating mechanism of this step is the complete disappearance of the characteristic M / M+2 doublet in the mass spectrum, providing absolute, real-time confirmation that the C-Br bond has been consumed, eliminating the risk of false-positive UV peaks.

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). The water is critical to dissolve the base and activate the boronic acid via formation of the boronate complex.

  • Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 90°C for 4 hours.

  • Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Confirm the absence of the M/M+2 doublet.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Orthogonal Hit Validation via TR-FRET Kinase Assay

Once the scaffold is functionalized, its binding affinity must be quantified.

Causality & Self-Validation: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By calculating a ratiometric readout (Emission at 665 nm / Emission at 620 nm) rather than absolute fluorescence, the assay intrinsically corrects for inner-filter effects, compound auto-fluorescence, and minor pipetting volume variations. This ensures the resulting IC₅₀ data is inherently trustworthy.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the functionalized aminopyridine compound (serial dilutions in DMSO, 1% final concentration).

  • Enzyme Addition: Add 5 µL of recombinant kinase in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding motif.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at its predetermined Kₘ) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the 665/620 nm emission ratio to determine the IC₅₀.

Experimental Workflow

G S1 1. Scaffold Selection (Halogenated Aminopyridine) S2 2. Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C5) S1->S2 S3 3. LC-MS Validation (Isotope Pattern Disappearance) S2->S3 S4 4. TR-FRET Kinase Assay (Ratiometric Detection) S3->S4 S5 5. Hit Validation & IC50 (Lead Optimization) S4->S5

Caption: Self-validating workflow from C5 functionalization to TR-FRET kinase hit validation.

References

  • Pires, M. J. D., et al. "Palladium- and manganese- catalysed synthesis of n-heterocycles". Universidade NOVA de Lisboa (unl.pt). URL: [Link]

Sources

Comparative

Spectroscopic Validation and Comparative Analysis of 5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Executive Summary & Analytical Strategy The synthesis of substituted aminopyridines, such as 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine , requires rigorous analytical oversight. Because the pharmacological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

The synthesis of substituted aminopyridines, such as 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine , requires rigorous analytical oversight. Because the pharmacological activity of these pharmacophores is highly dependent on their exact regiochemistry and halogenation state, standard chromatographic purity checks are insufficient.

To ensure batch-to-batch consistency and regulatory compliance, we must deploy an orthogonal analytical strategy. By coupling High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) with Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating data matrix that confirms both atomic composition and spatial arrangement.

G A Synthesized Batch (Crude API) B LC-MS (ESI+) Mass & Purity A->B C 1H & 13C NMR Structural Elucidation A->C D Impurity Profiling (ICH Q3A Guidelines) B->D C->D E Commercial Standard Comparison D->E F Validated Batch Release E->F

Analytical workflow for the orthogonal spectroscopic validation of API batches.

Mechanistic Causality in Spectroscopic Validation

As application scientists, we do not merely match spectra to reference libraries; we interrogate the physical causes behind the signals. The validation of this specific molecule relies on two fundamental physical phenomena.

The Isotopic Signature of Bromine (LC-MS)

Bromine naturally occurs as a near 1:1 isotopic mixture of 79Br (50.69%) and 81Br (49.31%). When ionizing the molecule in ESI+ mode, the protonated molecular ion [M+H]+ must manifest as a distinct twin-peak signature at m/z 293.03 and 295.03.

  • The Causality: If this 1:1 doublet is absent or skewed, the molecule lacks bromine, immediately flagging the presence of a des-bromo impurity or a mis-synthesized intermediate. The integration of LC-MS provides unambiguous confirmation of trace analytes based on these exact mass signatures[1].

Regiochemical Resolution (1H NMR)

The primary synthetic risk during halogenation of the pyridine core is substitution at the 3-position instead of the desired 5-position. 1 H NMR definitively resolves this through spin-spin coupling logic.

  • The Causality: In the correct 5-bromo isomer , the remaining pyridine protons (H-3 and H-6) are isolated from each other by the methyl and bromo substituents. Lacking adjacent protons, they appear as two sharp singlets . Conversely, a 3-bromo impurity places H-5 and H-6 adjacent to one another, resulting in an ortho-coupling system that appears as two doublets ( J≈5.0 Hz).

RegioisomerLogic Start Pyridine 1H NMR Signals Check Coupling Pattern? Start->Check Singlets Two Singlets (No ortho coupling) Check->Singlets para-like Doublets Two Doublets (J ~ 5 Hz) Check->Doublets ortho Iso5 5-Bromo Isomer (Confirmed) Singlets->Iso5 Iso3 3-Bromo Isomer (Impurity) Doublets->Iso3

Logic tree for differentiating 5-bromo and 3-bromo regioisomers via 1H NMR coupling.

Comparative Batch Analysis

To objectively benchmark our in-house synthesized batch, we evaluated it against a highly purified Commercial Reference Standard (e.g., Sigma-Aldrich/Merck equivalent). The data below summarizes the quantitative findings.

Analytical ParameterCommercial Standard (Ref: CS-882)Synthesized Batch (Lot: InH-04)Analytical Conclusion
LC-UV Purity (254 nm) > 99.5%99.7%Equivalent; exceeds clinical release criteria.
Exact Mass [M+H]+ 293.028 / 295.026 (1:1)293.029 / 295.027 (1:1)Mass accuracy < 5 ppm; Br isotope confirmed.
1 H NMR: Pyridine H-6 Singlet, δ 8.12 ppmSinglet, δ 8.12 ppmConfirms 5-bromo regiochemistry.
1 H NMR: Pyridine H-3 Singlet, δ 6.75 ppmSinglet, δ 6.76 ppmConfirms 4-methyl substitution.
1 H NMR: Methoxy Singlet, δ 3.78 ppmSinglet, δ 3.78 ppmConfirms N-(4-methoxyphenyl) moiety.
Unidentified Impurities < 0.05%< 0.03%Complies with ICH Q3A reporting thresholds.

Step-by-Step Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives.

Protocol A: High-Resolution LC-MS (ESI+)
  • Sample Preparation: Dissolve 1.0 mg of the batch in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

    • Causality: A slow, 15-minute gradient is intentionally chosen to ensure baseline resolution of structurally similar regioisomers that might co-elute under rapid screening conditions.

  • Mass Spectrometry: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Self-Validation Check (System Suitability): Prior to the sample, inject a solvent blank. The blank must show zero peaks at the target m/z to definitively rule out column carryover. Following the blank, inject a known calibrant to verify mass accuracy is within < 5 ppm error.

Protocol B: Quantitative NMR (qNMR) per USP <761>

This protocol adheres to the updated 2 guidelines for analytical procedure validation[2].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.05% Tetramethylsilane (TMS).

  • Instrument Tuning: Perform probe tuning, matching, and 3D gradient shimming to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Acquire 1 H spectra at 400 MHz or higher. Use 16 scans with a relaxation delay ( D1​ ) of 10 seconds.

    • Causality: Quaternary carbons and isolated protons (like H-6) have long T1​ relaxation times. A 10-second delay ensures full longitudinal relaxation between pulses. Failing to do so would artificially depress their integration values, skewing structural quantification.

  • Self-Validation Check (Internal Consistency): TMS anchors the chemical shift at exactly 0.00 ppm. For quantitative validation, set the integration of the methoxy peak ( δ 3.78 ppm) to exactly 3.00. If the molecule is pure and structurally correct, the AA'BB' aromatic system ( δ 6.9 - 7.4 ppm) must integrate to exactly 4.00, and the methyl group ( δ 2.3 ppm) to 3.00. Any deviation indicates an impurity or structural defect.

Impurity Profiling & Regulatory Alignment

In accordance with3, any organic impurity present at a level greater than 0.05% must be reported, and those above 0.10% require formal structural identification[3].

Our synthesized batch of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine demonstrated a maximum individual unknown impurity of 0.03% (via LC-UV at 254 nm), which is well below the ICH reporting threshold. Furthermore, the complete absence of the 3-bromo regioisomer and unreacted starting materials (e.g., 2-chloro-4-methyl-5-bromopyridine or p-anisidine) validates the high regioselectivity and efficiency of the chosen synthetic route.

References

  • Title: 2 Source: United States Pharmacopeia (USP-NF) URL: https://www.usp.org/

  • Title: 3 Source: International Council for Harmonisation (ICH) URL: https://www.ich.org/

  • Title: 1 Source: National Institutes of Health (NIH) / PMC URL: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Safety & Regulatory Compliance

Safety

5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine As drug development accelerates, the complexity of chemical intermediates necessitates rigorous, scientifically groun...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

As drug development accelerates, the complexity of chemical intermediates necessitates rigorous, scientifically grounded safety protocols. 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a halogenated aromatic amine frequently utilized as a kinase inhibitor scaffold or building block in medicinal chemistry. Its structural features—a brominated pyridine ring coupled with an anisidine derivative—dictate specific toxicological and environmental hazards.

This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's behavior. The presence of the bromine atom classifies this compound as a Halogenated Organic Compound (HOC), which strictly prohibits its disposal in standard organic waste streams[1].

Table 1: Hazard Profile and Quantitative Disposal Metrics

ParameterValue / DescriptionOperational Implication
Chemical Class Halogenated Aromatic AmineMust be strictly segregated from non-halogenated waste[1].
Combustion Byproducts CO, CO₂, NOx, HBrIncineration requires facilities equipped with alkaline acid-gas scrubbers[2][3].
EPA Waste Designation Halogenated Organic WasteSubject to Resource Conservation and Recovery Act (RCRA) land disposal restrictions[1].
Aqueous Solubility Low (Lipophilic)Do not flush down drains; requires solvent-based decontamination.
Toxicity Profile Acute oral/dermal toxicity, irritantRequires Level 2 PPE (double nitrile gloves, face shield, lab coat)[2].

The Causality of Segregation (Expertise & Experience)

Why do we insist on strict segregation for brominated pyridines? When halogenated compounds are mixed with standard organic waste (like ethanol or acetone) and sent to a conventional incinerator, the combustion process strips the halogen (bromine) from the aromatic ring. Without the specialized alkaline scrubbers found in halogenated waste incinerators, this releases highly corrosive hydrogen bromide (HBr) gas and toxic nitrogen oxides (NOx) into the atmosphere[3].

Furthermore, under suboptimal combustion temperatures, halogenated aromatic compounds can recombine to form polybrominated dibenzodioxins (PBDDs), which are potent environmental pollutants. Therefore, routing this compound exclusively to the "Halogenated Organic Waste" stream is not just a regulatory formality; it is a critical chemical necessity to prevent equipment corrosion and environmental toxicity.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system : each step includes a verification check to ensure the procedure was executed correctly before moving to the next phase.

Phase 1: Point-of-Generation Segregation

  • Quench and Neutralize : If the compound is present in a reaction mixture (e.g., post-Buchwald-Hartwig amination), ensure all reactive catalysts are filtered out and the mixture is brought to a neutral pH.

  • Solvent Compatibility Check : Dissolve residual 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine in a compatible halogenated solvent (e.g., dichloromethane) to prevent precipitation in the waste carboy.

    • Validation Check: Observe the solution for 60 seconds. If precipitation occurs, increase the solvent volume until fully dissolved. Solid suspensions in liquid waste can cause dangerous pressure buildup.

  • Transfer to Primary Containment : Pour the solution into a designated, chemically compatible waste container (typically high-density polyethylene, HDPE).

Phase 2: Containment and Labeling 4. Seal and Inspect : Cap the HDPE container tightly.

  • Validation Check: Invert the sealed container 45 degrees and wipe the exterior of the cap with a dry Kimwipe. Inspect the Kimwipe under ambient light; any moisture or discoloration indicates a micro-leak that must be addressed before transport.

  • Regulatory Labeling : Affix a hazardous waste label. Explicitly write "Contains: 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (Halogenated Aromatic Amine)" and check the "Toxic" and "Halogenated" boxes. Do not use chemical abbreviations.

Phase 3: Transfer and Manifesting 6. Secondary Containment : Place the primary HDPE container into a secondary spill-proof tray or bucket before transporting it to the central waste accumulation area. 7. Log the Waste : Enter the exact mass or volume of the compound into the laboratory's waste manifest system. This ensures the licensed waste disposal company can accurately calculate the required scrubber capacity for incineration[2].

Spill Response & Decontamination Workflow

In the event of a localized bench spill of the solid powder, immediate and controlled action is required to prevent inhalation of toxic dust[4].

  • Isolate : Evacuate the immediate vicinity and increase local exhaust ventilation (turn fume hood to maximum flow).

  • Suppress Dust : Do not sweep the dry powder. Mist the spill lightly with a compatible solvent (e.g., isopropanol) to dampen the powder and prevent aerosolization of the toxic amine.

  • Absorb and Collect : Use inert absorbent pads to collect the dampened material. Place all pads into a solid hazardous waste bag[3].

  • Chemical Decontamination : Wash the surface with a 0.1 M HCl solution. The mild acid will protonate the pyridine and secondary amine nitrogens, rendering the residual compound water-soluble.

  • Final Wipe : Wipe with damp paper towels and dispose of them in the solid halogenated waste bin.

    • Validation Check: Swab the area with a clean filter paper moistened with methanol. Analyze the swab via a handheld UV lamp (254 nm); the absence of UV-active fluorescence confirms complete decontamination of the aromatic compound.

Waste Routing Diagram

The following diagram illustrates the logical decision tree for routing 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine waste, emphasizing the critical divergence between halogenated and non-halogenated streams.

WasteRouting Start Waste Generation: 5-bromo-N-(4-methoxyphenyl) -4-methylpyridin-2-amine StateCheck Physical State of Waste? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Rinsates) StateCheck->Liquid Liquid SolidBin Solid Halogenated Waste Stream Solid->SolidBin HalogenCheck Mixed with Non-Halogenated Solvents? (>10% Vol) Liquid->HalogenCheck LiquidHalo Liquid Halogenated Waste Stream HalogenCheck->LiquidHalo No LiquidMixed Mixed Organic Waste (Requires Special Manifest) HalogenCheck->LiquidMixed Yes Incinerator High-Temperature Incineration (Alkaline Acid-Gas Scrubbers neutralize HBr & NOx) SolidBin->Incinerator LiquidHalo->Incinerator LiquidMixed->Incinerator

Decision matrix for the segregation and disposal routing of brominated aromatic amine waste.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 3-Bromopyridine". tcichemicals.com.
  • Jubilant Ingrevia. "3-Bromopyridine Safety Data Sheet". jubilantingrevia.com.
  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32". ecfr.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
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